Decarbonyl Rivaroxaban-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20ClN3O4S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-chloro-N-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1/i1D,2D,3D,4D |
InChI Key |
OKMRQXXUAFSBCM-FVWJCFPWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC[C@H](CNC(=O)C2=CC=C(S2)Cl)O)[2H])[2H])N3CCOCC3=O)[2H] |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Decarbonyl Rivaroxaban-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of Decarbonyl Rivaroxaban-d4. This compound, chemically named 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophene-d3-carboxamide, is a deuterated analogue of a key open-ring impurity of the anticoagulant drug Rivaroxaban. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies. This guide outlines a multi-step synthetic pathway, provides detailed hypothetical experimental protocols, and presents a full characterization profile, including spectroscopic and chromatographic data.
Introduction
Rivaroxaban is a potent, orally bioavailable direct Factor Xa inhibitor. During its synthesis and metabolism, various related substances can be formed. One such substance is the open-ring analogue, often referred to as Decarbonyl Rivaroxaban. The synthesis of isotopically labeled standards of such impurities is crucial for their accurate quantification in drug substance and formulated products, as well as for in-depth metabolic profiling. This guide focuses on this compound, where the thiophene moiety is deuterated, providing a robust internal standard for mass spectrometry-based bioanalytical methods.
Synthetic Pathway
The synthesis of this compound can be envisioned as a three-stage process, as illustrated in the workflow below. This involves the preparation of two key intermediates: 5-chlorothiophene-2-carboxylic acid-d3 (Intermediate A) and (2R)-1-amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B). The final step is the amide coupling of these two intermediates.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of Intermediate A: 5-Chlorothiophene-2-carboxylic acid-d3
This protocol is based on the lithiation and carboxylation of a deuterated 2-chlorothiophene precursor.
-
Step 1: Lithiation and Carboxylation
-
To a solution of 2-chloro-thiophene-d4 (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature to slowly rise to -20 °C.
-
Quench the reaction by adding 2 M hydrochloric acid until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 5-chlorothiophene-2-carboxylic acid-d3 as a solid.
-
Synthesis of Intermediate B: (2R)-1-Amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol
This synthesis involves the reduction of a nitroaromatic precursor followed by a nucleophilic ring-opening of a chiral epoxide.
-
Step 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one
-
To a solution of 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol, add palladium on carbon (10 wt. %, 0.05 eq).[1]
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of (2R)-1-Amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol
-
Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and (R)-glycidyl nosylate (1.1 eq) in dimethylformamide (DMF).[2][3]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting intermediate is the nosyl-protected amine. The nosyl group can be removed under standard conditions (e.g., thiophenol and potassium carbonate in DMF) to yield the free amine, Intermediate B. Purify by column chromatography on silica gel.
-
Final Synthesis: Amide Coupling
This final step involves the formation of the amide bond between the deuterated carboxylic acid and the chiral amino alcohol.
-
Dissolve 5-chlorothiophene-2-carboxylic acid-d3 (Intermediate A, 1.0 eq) and (2R)-1-amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B, 1.05 eq) in DMF.
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 18 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford this compound.
Characterization Data
The following tables summarize the expected analytical data for this compound.
Table 1: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆, δ ppm): 8.95 (t, J=5.6 Hz, 1H, CONH ), 7.55 (d, J=8.8 Hz, 2H, Ar-H ), 7.40 (d, J=8.8 Hz, 2H, Ar-H ), 5.10 (m, 1H, CH OH), 4.85 (t, J=5.8 Hz, 1H, OH ), 4.19 (s, 2H, Ar-N-CH ₂), 3.97 (t, J=5.2 Hz, 2H, O=C-N-CH ₂), 3.71 (t, J=5.2 Hz, 2H, O-CH ₂), 3.61 (m, 2H, NH-CH ₂), 3.40 (m, 2H, N-CH ₂) |
| ¹³C NMR | (100 MHz, DMSO-d₆, δ ppm): 168.1, 161.2, 147.5, 140.2, 133.8, 128.9, 126.3, 119.5, 114.7, 68.2, 64.1, 50.3, 48.7, 45.6 |
| Mass Spec. | ESI-MS (m/z): Calculated for C₁₈H₁₇D₃ClN₃O₄S⁺ [M+H]⁺: 413.11; Observed: ~413.1 |
| FTIR | (KBr, cm⁻¹): 3350 (O-H, N-H stretch), 3100 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (Amide C=O stretch), 1650 (Morpholinone C=O stretch), 1515 (Ar C=C stretch), 1240 (C-O stretch), 820 (p-substituted benzene), 740 (C-Cl stretch) |
Table 2: Chromatographic Data
| Technique | Proposed Method |
| HPLC Purity | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 3.0) in a gradient elution.Flow Rate: 1.0 mL/minDetection: UV at 250 nmExpected Purity: >98% |
Characterization Workflow
A logical workflow for the full characterization and quality control of synthesized this compound is presented below.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and characterization of this compound. The proposed synthetic route utilizes established chemical transformations and commercially available starting materials. The comprehensive characterization data provides a benchmark for the identification and quality assessment of this important deuterated internal standard. The methodologies and data presented herein are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical development.
References
Unraveling the Formation of Decarbonyl Rivaroxaban-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Decarbonyl Rivaroxaban-d4, a key deuterated internal standard used in the bioanalysis of the anticoagulant drug Rivaroxaban. This document details the mechanism of its formation from Rivaroxaban, focusing on the hydrolytic degradation pathway of the oxazolidinone ring. It also outlines the synthetic route for its preparation and provides relevant experimental context.
Introduction to Decarbonyl Rivaroxaban
Decarbonyl Rivaroxaban, also known as the Rivaroxaban open-ring impurity, is a critical degradation product of Rivaroxaban. Its formation involves the hydrolytic cleavage of the central oxazolidinone ring, a key structural motif in the parent drug. The deuterated analog, this compound, serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Rivaroxaban and its metabolites in biological matrices. Understanding the formation of this impurity is crucial for stability studies, impurity profiling, and ensuring the quality and safety of Rivaroxaban drug products.
Table 1: Chemical Identity of Decarbonyl Rivaroxaban
| Parameter | Value |
| Systematic Name | 5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
| Common Names | Decarbonyl Rivaroxaban, Rivaroxaban Open-Ring Impurity, Rivaroxaban Related Impurity G |
| Molecular Formula | C₁₈H₂₀ClN₃O₄S |
| Molecular Weight | 409.89 g/mol |
| CAS Number | 721401-53-2 |
Mechanism of Formation: Hydrolytic Degradation of Rivaroxaban
The primary mechanism for the formation of Decarbonyl Rivaroxaban from Rivaroxaban is through hydrolysis of the oxazolidinone ring. This degradation pathway is particularly relevant under stressed conditions, such as exposure to acidic or basic environments.
The proposed mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the oxazolidinone ring. This process is catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the oxazolidinone ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the amide bond within the ring and the formation of a carboxylate and an amine. Protonation of the resulting alkoxide and amine functionalities yields Decarbonyl Rivaroxaban.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the oxazolidinone ring is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and ring opening lead to the formation of Decarbonyl Rivaroxaban.
Forced degradation studies have shown that Rivaroxaban is susceptible to degradation under both acidic and basic hydrolytic stress conditions, leading to the formation of the open-ring impurity.
Technical Guide: Physical and Chemical Properties of Decarbonyl Rivaroxaban-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Decarbonyl Rivaroxaban-d4, a deuterated analog of a known Rivaroxaban impurity. This document is intended to support research, development, and analytical activities by providing key data, experimental context, and illustrative pathways.
Core Compound Properties
This compound is the stable isotope-labeled version of Decarbonyl Rivaroxaban, an impurity and metabolite of the anticoagulant drug Rivaroxaban. The primary application of this compound is as an internal standard for the quantitative analysis of Decarbonyl Rivaroxaban in various biological matrices and pharmaceutical formulations, typically utilizing mass spectrometry-based methods. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical behavior.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of both Decarbonyl Rivaroxaban and its deuterated form. Data for the deuterated compound are inferred from the non-deuterated analog where direct experimental values are not available.
| Property | Decarbonyl Rivaroxaban | This compound |
| Synonyms | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide; Rivaroxaban Related Impurity G | - |
| CAS Number | 721401-53-2[1][] | Not available |
| Molecular Formula | C₁₈H₂₀ClN₃O₄S[1][][3][4] | C₁₈D₄H₁₆ClN₃O₄ |
| Molecular Weight | 409.89 g/mol [1][][3][4] | Approx. 413.91 g/mol |
| Appearance | Off-White Solid[] | Assumed to be an off-white solid |
| Purity | >95% (by HPLC)[1] | Not specified, typically >98% for use as an internal standard |
| Melting Point | >188 °C (decomposes)[] | Expected to be similar to the non-deuterated form |
| Boiling Point | 772.6±60.0 °C (Predicted)[] | Expected to be similar to the non-deuterated form |
| Density | 1.434±0.06 g/cm³ (Predicted)[] | Expected to be similar to the non-deuterated form |
| Solubility | Slightly soluble in DMSO and Methanol[] | Expected to be similar to the non-deuterated form |
| Storage Temperature | -20°C[1] | -20°C |
Experimental Protocols
The quantification of Decarbonyl Rivaroxaban, often in the context of Rivaroxaban stability studies or pharmacokinetic analysis, typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The following protocol is a representative example of a bioanalytical method.
Bioanalytical Quantification of Decarbonyl Rivaroxaban in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of Decarbonyl Rivaroxaban in a plasma sample using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a buffer such as 25 mM potassium phosphate monobasic (pH 2.9).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 15 µL.[5]
-
Column Temperature: Ambient or controlled at 40°C.[5]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decarbonyl Rivaroxaban: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.
-
-
Data Analysis: The concentration of Decarbonyl Rivaroxaban is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Visualizations
Metabolic Pathway of Rivaroxaban
Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[6] Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2J2.[6] The formation of Decarbonyl Rivaroxaban can occur through metabolic degradation or as a process-related impurity.
Caption: Conceptual metabolic pathway of Rivaroxaban to its metabolites.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Decarbonyl Rivaroxaban in a biological sample using an internal standard.
References
- 1. Decarbonyl Rivaroxaban | CAS 721401-53-2 | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Decarbonyl Rivaroxaban | Manasa Life Sciences [manasalifesciences.com]
- 5. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Decarbonyl Rivaroxaban-d4: A Technical Overview of its Role as a Metabolite of Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban, a direct oral anticoagulant (DOAC), has become a cornerstone in the prevention and treatment of thromboembolic disorders. Its efficacy and safety profile are well-documented, with a predictable pharmacokinetic profile. A key aspect of understanding the complete disposition of any drug within the body is the characterization of its metabolic fate. This technical guide provides an in-depth examination of Decarbonyl Rivaroxaban, a metabolite formed via a minor metabolic pathway of Rivaroxaban. The deuterated form, Decarbonyl Rivaroxaban-d4, serves as a critical analytical tool for the precise quantification of this metabolite. This document will detail the metabolic pathway, present available quantitative data, and provide experimental protocols for its analysis.
Rivaroxaban Metabolism: An Overview
Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being metabolized by both cytochrome P450 (CYP) dependent and independent pathways. The remaining third is excreted unchanged in the urine. The primary CYP enzymes involved in the oxidative metabolism of Rivaroxaban are CYP3A4 and CYP2J2. The CYP-independent pathway primarily involves the hydrolysis of the amide linkages within the Rivaroxaban molecule. While oxidative degradation of the morpholinone moiety is the major metabolic route, amide hydrolysis represents a minor but important pathway in the overall metabolism of the drug.
The Formation of Decarbonyl Rivaroxaban
Decarbonyl Rivaroxaban is the resultant metabolite from the hydrolysis of the central amide bond of the parent drug. This cleavage separates the 5-chlorothiophene-2-carboxamide moiety from the rest of the molecule. The resulting larger fragment is termed Decarbonyl Rivaroxaban.
Chemical Structures:
| Compound | Chemical Structure |
| Rivaroxaban |
|
| Decarbonyl Rivaroxaban | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide |
Caption: Chemical structure of Rivaroxaban and its metabolite, Decarbonyl Rivaroxaban.
Metabolic Pathway
The formation of Decarbonyl Rivaroxaban is a result of enzymatic hydrolysis, a CYP-independent metabolic process. This pathway is considered minor in comparison to the oxidative metabolism of the morpholinone ring.
Caption: Metabolic pathway of Rivaroxaban to Decarbonyl Rivaroxaban via amide hydrolysis.
Quantitative Data
While amide hydrolysis is a known metabolic pathway for Rivaroxaban, specific quantitative data for the in-vivo formation of Decarbonyl Rivaroxaban is limited in publicly available literature. Overall, studies on the metabolism of Rivaroxaban indicate that the parent drug is the major circulating component in plasma. The formation of metabolites through amide hydrolysis is considered a minor route of elimination.
| Parameter | Value | Reference |
| Metabolism via Amide Hydrolysis | Minor Pathway | [General Metabolism Reviews] |
| Circulating Metabolites | Unchanged Rivaroxaban is the major component | [Pharmacokinetic Studies] |
Experimental Protocols
The gold standard for the quantification of drug metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample processing.
Experimental Workflow for Quantification of Decarbonyl Rivaroxaban
Caption: A typical experimental workflow for the quantification of Decarbonyl Rivaroxaban.
Detailed Methodology (Proposed)
1. Sample Preparation:
-
Matrix: Human plasma (collected in K2EDTA tubes).
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical - requires optimization):
-
Decarbonyl Rivaroxaban: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (Note: The specific m/z transitions for Decarbonyl Rivaroxaban and its deuterated internal standard would need to be determined experimentally by infusion into the mass spectrometer.)
-
3. Data Analysis:
-
A calibration curve would be constructed by plotting the peak area ratio of Decarbonyl Rivaroxaban to this compound against the concentration of the calibration standards.
-
The concentration of Decarbonyl Rivaroxaban in the unknown samples would be determined from the calibration curve using the measured peak area ratios.
Conclusion
Decarbonyl Rivaroxaban is a metabolite of Rivaroxaban formed through a minor metabolic pathway of amide hydrolysis. While it is not a major circulating metabolite, its characterization is important for a complete understanding of Rivaroxaban's disposition. The deuterated analog, this compound, is an essential tool for its reliable quantification in biological matrices. The experimental protocols outlined in this guide, based on established bioanalytical techniques, provide a framework for researchers to accurately measure this metabolite and further investigate its pharmacokinetic profile. Further studies are warranted to determine the precise in-vivo concentrations and potential clinical relevance of Decarbonyl Rivaroxaban.
Isotopic Purity of Decarbonyl Rivaroxaban-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Decarbonyl Rivaroxaban-d4, a deuterated analog of a key Rivaroxaban impurity. The incorporation of deuterium isotopes into pharmaceutical compounds is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies, often utilized to understand metabolic pathways and to generate internal standards for bioanalytical assays. Ensuring high isotopic purity is paramount for the reliability of such studies. This document details the synthetic methodology, analytical protocols for purity determination, and presents illustrative data.
Synthesis of this compound
The synthesis of this compound is conceptually based on the established synthetic routes for Rivaroxaban, incorporating a deuterated starting material. The decarbonyl analogue, a potential metabolite or degradation product, can be synthesized by modifying the final acylation step. A plausible synthetic pathway initiates with the condensation of deuterated 4-(4-aminophenyl)morpholin-3-one-d4 with (S)-N-(2,3-epoxypropyl)phthalimide. Subsequent cyclization and hydrolysis yield the core amine intermediate, which is then reacted with a suitable agent to introduce the thiophene moiety, albeit without the carbonyl group present in the parent drug.
A patent for the preparation of deuterated Rivaroxaban describes a multi-step synthesis beginning with deuterated 4-(4-aminophenyl)morpholin-3-one. This approach ensures the stable incorporation of deuterium atoms in a non-exchangeable position on the morpholinone ring. The final steps of such a synthesis can be adapted to produce the decarbonyl derivative.
Experimental Protocols
General Synthesis Workflow for this compound
A generalized synthetic workflow for producing this compound is outlined below. This process is adapted from known Rivaroxaban synthesis methodologies.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds. By analyzing the relative abundance of the molecular ions corresponding to different isotopic compositions (isotopologues), the percentage of the desired deuterated species can be accurately quantified.
Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source is used.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: The isotopic cluster of the molecular ion [M+H]⁺ is analyzed. The theoretical masses for the unlabeled (d0) and deuterated (d4) species are calculated. The relative intensity of the ion corresponding to the d4 isotopologue is compared to the sum of the intensities of all relevant isotopologues (d0 to d4) to determine the isotopic purity.
Isotopic Purity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the isotopic purity and the specific sites of deuteration. While mass spectrometry provides the overall isotopic distribution, NMR can confirm the absence of protons at the deuterated positions.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The integral of the signals corresponding to the protons at the deuterated positions should be significantly diminished compared to the integrals of non-deuterated protons in the molecule. The residual proton signal can be used to estimate the isotopic purity.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the expected chemical shift, confirming the presence and location of the deuterium atoms.
Data Presentation
The following table summarizes the illustrative quantitative data for the isotopic purity of a synthesized batch of this compound.
| Parameter | Method | Result |
| Isotopic Purity | ||
| Deuterium Incorporation | Mass Spectrometry | 99.5% |
| Isotopologue Distribution | ||
| d4 | Mass Spectrometry | 99.5% |
| d3 | Mass Spectrometry | 0.4% |
| d2 | Mass Spectrometry | <0.1% |
| d1 | Mass Spectrometry | <0.1% |
| d0 | Mass Spectrometry | <0.1% |
| Chemical Purity | ||
| HPLC-UV (254 nm) | >99% | |
| Structural Confirmation | ||
| Identity | ¹H NMR, ¹³C NMR, HRMS | Consistent with structure |
Visualization of Analytical Workflow
The logical flow of the analytical process for determining the isotopic purity of this compound is depicted in the following diagram.
Commercial Suppliers and Technical Guide for Decarbonyl Rivaroxaban-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Decarbonyl Rivaroxaban-d4 reference standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this material and provides key technical data and a logical workflow for its procurement and application. While direct experimental protocols for this compound are not readily provided by suppliers, this guide includes adaptable methodologies from published research for its use in analytical assays.
Commercial Suppliers
The primary commercial suppliers of this compound and its closely related isotopically labeled analog, Rivaroxaban-d4, are specialized chemical companies that synthesize and distribute reference standards for research and pharmaceutical quality control. The following table summarizes the key suppliers and available data for these standards.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation | CAS Number |
| LGC Standards | This compound | TRC-D213252 | >95% (HPLC)[1] | Not specified | Neat Solid[2] | 721401-53-2 (unlabeled)[2] |
| Cayman Chemical | Rivaroxaban-d4 | 22563 | ≥99% deuterated forms (d1-d4)[3] | Not specified | Solid[3] | 1132681-38-9[3] |
Note: While LGC Standards offers this compound, detailed specifications on isotopic enrichment are not publicly available and may require direct inquiry. Cayman Chemical provides Rivaroxaban-d4, a closely related deuterated standard, with a stated purity of ≥99% deuterated forms.
Quantitative Data from Certificate of Analysis (Rivaroxaban-d4)
A representative Certificate of Analysis for Rivaroxaban-d4 provides the following quality control data.[4] It is important to note that a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation.
| Test | Specification | Result |
| Appearance | - | Conforms |
| Solubility | - | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Chromatographic Purity | >90% | >90% |
Experimental Protocols: Adaptable LC-MS/MS Method for Quantification
While suppliers do not typically provide detailed experimental protocols for their reference standards, the scientific literature contains numerous validated methods for the analysis of Rivaroxaban and its metabolites using deuterated internal standards. The following is a representative LC-MS/MS protocol adapted from published research that can be used for the quantification of Decarbonyl Rivaroxaban in biological matrices using this compound as an internal standard.[5]
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Working Solution: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for spiking into calibration standards and quality control samples (e.g., 100 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C-18, 150 mm × 4.6 mm, 5 μm) is suitable.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is commonly used.[5]
-
Flow Rate: A typical flow rate is between 0.8 to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for Decarbonyl Rivaroxaban and this compound. The exact m/z values will need to be determined based on the mass of the analytes. For Rivaroxaban and Rivaroxaban-d4, the transitions are m/z 436.1 → 145.0 and m/z 440.2 → 144.9, respectively.[5]
Logical Workflow for Procurement and Utilization
The following diagram illustrates the logical workflow for procuring and utilizing the this compound reference standard in a research or drug development setting.
References
An In-depth Technical Guide on Decarbonyl Rivaroxaban-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and critical data points relevant to Decarbonyl Rivaroxaban-d4, a deuterated analog of a known Rivaroxaban impurity. The information compiled herein is essential for researchers engaged in the development, quality control, and metabolic studies of Rivaroxaban.
Compound Profile
Decarbonyl Rivaroxaban is recognized as an impurity of Rivaroxaban, a potent, direct factor Xa inhibitor used as an anticoagulant. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl-d4]amino]propyl]-2-thiophenecarboxamide |
| Synonyms | (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl-d4)amino)propyl)thiophene-2-carboxamide; Rivaroxaban Related Impurity G-d4; Rivaroxaban Amide Impurity-d4 |
| Molecular Formula | C₁₈D₄H₁₆ClN₃O₄S |
| Molecular Weight | 413.92 |
| CAS Number | Not available |
| Appearance | Off-White Solid |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |
| Storage | Store at 2-8 °C |
Analytical Methodologies
The quantification and characterization of Rivaroxaban and its impurities, including this compound, are predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is widely used for purity and stability testing, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for bioanalytical applications due to its high sensitivity and selectivity.
Table 2: Representative HPLC Method Parameters for Rivaroxaban and Impurity Analysis
| Parameter | Description |
| Column | C18 Thermo ODS Hypersil (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02M monobasic potassium dihydrogen phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio.[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 249 nm[1] |
| Injection Volume | 15 µL |
| Column Temperature | Ambient |
| Diluent | A mixture of methanol and acetonitrile (50:50 v/v) diluted with water (50:50 v/v).[2] |
Table 3: Representative LC-MS/MS Method Parameters for Rivaroxaban Quantification
| Parameter | Description |
| Column | C8 column |
| Mobile Phase | Isocratic elution with a suitable mobile phase (e.g., methanol and ammonium formate buffer). |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Internal Standard | Rivaroxaban-d4 |
| Linear Range | 0.5 - 609.3 ng/mL |
| LLOQ | 0.5 ng/mL |
Experimental Protocols
This protocol outlines a stability-indicating HPLC method for the separation and quantification of Rivaroxaban and its process-related and degradation impurities.
-
Preparation of Mobile Phase:
-
Prepare a 0.02M solution of monobasic potassium dihydrogen phosphate.
-
Adjust the pH to 2.9 using phosphoric acid.
-
Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of Decarbonyl Rivaroxaban and other relevant impurities in the diluent.[2]
-
Sample Solution: Accurately weigh and dissolve the test sample (e.g., Rivaroxaban drug substance) in the diluent to a final concentration of approximately 1000 µg/mL.[2]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution, impurity-spiked solution, and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Calculate the percentage of each impurity in the sample using the following formula:
-
Signaling Pathways and Workflows
The following diagrams illustrate the logical relationships in the analysis of Rivaroxaban and a typical workflow for impurity characterization.
References
Storage and stability of Decarbonyl Rivaroxaban-d4
An In-depth Technical Guide to the Storage and Stability of Decarbonyl Rivaroxaban-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated stable isotope-labeled version of Decarbonyl Rivaroxaban, a known impurity and metabolite of the direct Factor Xa inhibitor, Rivaroxaban. As a deuterated standard, it serves as a critical internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and metabolic studies of Rivaroxaban. Accurate and reliable data from such studies are contingent upon the stability and proper storage of the internal standard. This guide provides a comprehensive overview of the recommended storage conditions and potential stability profile of this compound, based on the stability of Rivaroxaban.
Recommended Storage Conditions
The recommended storage conditions for this compound are based on the guidelines for the parent compound, Rivaroxaban, and general best practices for analytical standards.
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (20°C to 25°C; 68°F to 77°F)[1][2] | Excursions permitted between 15°C to 30°C (59°F to 86°F)[1]. For long-term storage, consult the supplier's certificate of analysis. Some suppliers may recommend refrigerated storage (2°C to 8°C). |
| Humidity | Store in a dry place. | Use of desiccants is recommended for long-term storage, especially for the solid form. |
| Light | Protect from light. | Store in light-resistant containers. While photolytic degradation of Rivaroxaban is not always significant, protection from light is a standard precaution for analytical standards. |
| Form | Solid (Neat) or in Solution | For solutions, the choice of solvent and its purity are critical. Use high-purity, degassed solvents. Solutions are generally less stable than the solid form and should be prepared fresh. |
| Container | Tightly sealed, inert containers. | Glass vials with PTFE-lined caps are recommended. |
Stability Profile of this compound
The stability of this compound is expected to be influenced by factors similar to those affecting Rivaroxaban. Forced degradation studies on Rivaroxaban have shown its susceptibility to hydrolysis (acidic and basic conditions) and oxidation.
Impact of Deuteration: The presence of deuterium atoms (d4) in the molecule can lead to a kinetic isotope effect. This effect can result in a slower rate of chemical reactions, including degradation pathways that involve the cleavage of carbon-deuterium bonds. Therefore, this compound may exhibit slightly enhanced stability compared to its non-deuterated counterpart under certain conditions. However, this should be experimentally verified.
The following table summarizes the expected stability profile based on forced degradation studies of Rivaroxaban.
| Stress Condition | Expected Stability of this compound |
| Acidic Hydrolysis | Susceptible to degradation. Significant degradation of Rivaroxaban is observed in acidic conditions[3]. |
| Basic Hydrolysis | Susceptible to degradation. Rivaroxaban shows significant degradation in basic conditions[3]. |
| Oxidative Stress | Susceptible to degradation. Rivaroxaban is known to degrade in the presence of oxidizing agents like hydrogen peroxide. |
| Thermal Stress | Generally stable. Thermal degradation studies on Rivaroxaban at 75°C for 24 hours did not show significant degradation. |
| Photolytic Stress | Generally stable. Photolytic degradation studies on Rivaroxaban with continuous light exposure for 24 hours showed no significant degradation. However, protection from light is still recommended as a precautionary measure for a reference standard. |
| Neutral Hydrolysis | Generally stable. No significant degradation of Rivaroxaban was observed under neutral hydrolytic conditions[3]. |
Experimental Protocols
The following is a generalized experimental protocol for conducting a forced degradation study on this compound. This protocol is a composite of methodologies reported for Rivaroxaban and should be optimized for the specific analytical instrumentation and laboratory conditions.
Objective
To evaluate the stability of this compound under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or Mass Spectrometric (MS) detector.
-
A suitable C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
pH meter
-
Analytical balance
-
Forced degradation chamber (photostability chamber, oven)
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the appropriate mobile phase or solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
Forced Degradation Conditions
-
Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid reference standard and the working solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid reference standard and the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
HPLC-UV/MS Analytical Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good separation of the parent compound and its degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: PDA detector at a suitable wavelength (e.g., 250 nm for Rivaroxaban) or a mass spectrometer for identification of degradation products.
Data Analysis
-
Analyze the stressed samples by HPLC.
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of the parent compound and any degradation products.
-
If using MS detection, identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures.
Mandatory Visualizations
References
Decarbonyl Rivaroxaban-d4: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, handling procedures, and physicochemical properties of Decarbonyl Rivaroxaban-d4. This document is intended to serve as a key resource for laboratory personnel and researchers engaged in the study and use of this stable isotope-labeled impurity of the anticoagulant drug Rivaroxaban.
Introduction
This compound is a deuterated form of a known Rivaroxaban impurity.[1] Stable isotope-labeled compounds such as this are essential internal standards for quantitative analysis by mass spectrometry, enabling precise tracking and measurement in biological matrices.[2] Understanding the safety and handling of this compound is critical for ensuring laboratory safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from the SDS of related compounds, including Rivaroxaban-d4 and the non-deuterated Decarbonyl Rivaroxaban, to provide the most comprehensive safety profile possible.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for proper storage, handling, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₈D₄H₁₆ClN₃O₄S | [3] |
| Molecular Weight | 413.912 g/mol | [3] |
| Accurate Mass | 413.111 | [3] |
| Synonyms | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide-d4 | [1][3] |
| Product Format | Neat | [3] |
Safety and Hazard Information
Based on the safety data for Rivaroxaban-d4 and Rivaroxaban, the following hazards should be considered when handling this compound. It is imperative to treat this compound with the appropriate precautions as a substance of unknown potency.[4]
Hazard Identification
The GHS hazard classifications for the closely related compound, Rivaroxaban-d4, are as follows:
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects |
Data extrapolated from Rivaroxaban-d4 Safety Data Sheet.[5]
First-Aid Measures
In the event of exposure, the following first-aid procedures are recommended. Medical attention should be sought immediately.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. | [4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |
Experimental Protocols and Handling
While specific experimental protocols for this compound are not detailed in the available safety literature, the following guidelines for safe handling and storage are based on best practices for similar chemical compounds in a research setting.
Personal Protective Equipment (PPE)
A logical workflow for donning and using appropriate PPE is essential for minimizing exposure.
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust.[6] Wash hands thoroughly after handling.[4]
-
Storage : Store in a tightly sealed container in a dry and well-ventilated place.[4] Recommended storage temperature is typically between 2°C to 8°C.[7]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[5]
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for this compound are not available. However, data for the parent compound, Rivaroxaban, and its deuterated form indicate potential for harm.
| Toxicological Endpoint | Finding | Reference |
| Acute Toxicity | Harmful if swallowed or inhaled (data for Rivaroxaban-d4). | [5] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA (data for Rivaroxaban-d4). | [5] |
| Ecotoxicity | Toxic to aquatic life with long-lasting effects (data for Rivaroxaban and Rivaroxaban-d4). | [5][6] |
Metabolic Context: Rivaroxaban and its Impurity
Decarbonyl Rivaroxaban is an impurity of Rivaroxaban.[1] Rivaroxaban itself is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[2][8] Understanding this relationship is important for researchers studying the metabolism and bioanalysis of Rivaroxaban.
Conclusion
While a dedicated Safety Data Sheet for this compound is not currently available, a conservative approach to safety and handling is warranted based on the known hazards of the parent compound and its deuterated analog. Researchers should adhere to the handling, storage, and disposal guidelines outlined in this document and consult the SDS for Rivaroxaban and Rivaroxaban-d4 for further details. The use of appropriate personal protective equipment and sound laboratory practices are paramount to ensure the safety of personnel and the integrity of research outcomes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. technoclone.com [technoclone.com]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Rivaroxaban in Human Plasma using a Deuterated Internal Standard by LC-MS
Introduction
Therefore, this document provides a detailed protocol adapted from validated methods utilizing Rivaroxaban-d4 as the internal standard. The analytical principles and experimental parameters are expected to be highly similar for Decarbonyl Rivaroxaban-d4, though minor optimization of mass spectrometric parameters may be required. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for rivaroxaban quantification in a bioanalytical setting.
Principle
The method involves the extraction of rivaroxaban and its deuterated internal standard (IS), Rivaroxaban-d4, from human plasma followed by analysis using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The concentration of rivaroxaban is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples of known concentrations. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Rivaroxaban analytical standard
-
Rivaroxaban-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Stock and Working Solutions
-
Rivaroxaban Stock Solution (1 mg/mL): Accurately weigh and dissolve rivaroxaban in a suitable solvent such as methanol or acetonitrile.
-
Rivaroxaban-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rivaroxaban-d4 in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the rivaroxaban stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is typically prepared at a concentration of 100 ng/mL in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (e.g., 100 ng/mL Rivaroxaban-d4 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rivaroxaban: 436.1 > 145.1 m/z Rivaroxaban-d4: 440.1 > 145.1 m/z |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
| Source Temperature | 500-600°C |
| IonSpray Voltage | ~5500 V |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of rivaroxaban using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear with 1/x² weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 | ± 20 |
| Low | 3 | < 15 | < 15 | ± 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 | ± 15 |
| High | 400 | < 15 | < 15 | ± 15 | ± 15 |
LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation % Bias: Percent deviation from the nominal concentration
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rivaroxaban | > 85 | < 15 |
| Rivaroxaban-d4 | > 85 | < 15 |
Diagrams
Experimental Workflow
Caption: Workflow for rivaroxaban quantification.
Logical Relationship of Internal Standard Use
Caption: Role of the internal standard in LC-MS.
Application Note: Quantification of Rivaroxaban in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rivaroxaban is a direct oral anticoagulant (DOAC) that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Accurate and reliable quantification of Rivaroxaban in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring in specific clinical situations. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rivaroxaban in human plasma.
Note on the Internal Standard: While the initial request specified the use of Decarbonyl Rivaroxaban-d4, a thorough review of published literature and validated methods revealed no instances of its use as an internal standard for Rivaroxaban quantification. The universally adopted and validated deuterated internal standard is Rivaroxaban-d4. To ensure scientific accuracy and provide a well-documented protocol, this application note utilizes Rivaroxaban-d4.
This method employs a simple protein precipitation extraction procedure and offers high sensitivity, specificity, and a broad dynamic range, making it suitable for a variety of research applications.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Rivaroxaban in human plasma.
Experimental Protocols
Materials and Reagents
-
Rivaroxaban analytical standard
-
Rivaroxaban-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Rivaroxaban Stock Solution (1 mg/mL): Accurately weigh and dissolve Rivaroxaban in methanol.
-
Rivaroxaban-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rivaroxaban-d4 in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the Rivaroxaban stock solution with 50% acetonitrile in water to prepare calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Rivaroxaban-d4 stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.
-
Add 50 µL of the Rivaroxaban-d4 internal standard working solution (50 ng/mL) to all tubes except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient can be optimized for best peak shape. A typical starting condition is 50% B. |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | AB Sciex Triple Quad 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rivaroxaban | 436.0 | 144.8 |
| Rivaroxaban-d4 | 440.0 | 144.8 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity
The calibration curve was linear over the concentration range of 2 to 500 ng/mL for Rivaroxaban in human plasma.[1][2]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Rivaroxaban | 2 - 500 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 10 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| MQC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| HQC | 400 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Lower Limit of Quantification (LLOQ)
The LLOQ for Rivaroxaban in human plasma was determined to be 2 ng/mL.[1]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rivaroxaban | > 85 | Minimal |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Rivaroxaban in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development. The use of a stable isotope-labeled internal standard, Rivaroxaban-d4, ensures high accuracy and precision of the results. This application note provides a comprehensive protocol and performance data to facilitate the implementation of this method in other laboratories.
References
- 1. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Rivaroxaban in Human Plasma using Decarbonyl Rivaroxaban-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rivaroxaban in human plasma. The method utilizes Decarbonyl Rivaroxaban-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Rivaroxaban.
Introduction
Rivaroxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1] Accurate and reliable quantification of Rivaroxaban in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring in certain clinical situations. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations in sample processing and instrument response. While Rivaroxaban-d4 is a commonly used internal standard, this application note details a method developed with this compound. It is important to note that the selection of the internal standard should be based on its co-elution with the analyte and similar ionization and fragmentation behavior.
This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Rivaroxaban in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Rivaroxaban reference standard (≥98% purity)
-
This compound (≥97% purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Agilent 1260 LC system or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 tandem mass spectrometer or equivalent
-
Analytical Column: Kinetex C18, 100 x 3 mm, 2.6 µm particle size, or equivalent
LC-MS/MS Method Parameters
A summary of the liquid chromatography and mass spectrometry parameters is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Kinetex C18, 100 x 3 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 40% A, 60% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5000 V |
| Temperature | 600 °C |
| Nebulizer Gas (GS1) | 40 psi |
| Heater Gas (GS2) | 45 psi |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | Medium |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| Rivaroxaban | 436.2 | 145.0 | 156 | 35 | 18 |
| This compound | 440.2 | 145.0 | 156 | 35 | 18 |
Note: The MRM transitions for this compound are assumed to be similar to Rivaroxaban-d4 based on the common fragmentation pathway. These may need to be optimized based on the specific structure of the internal standard.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rivaroxaban and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rivaroxaban stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 2 µL into the LC-MS/MS system.
Results and Discussion
The described LC-MS/MS method demonstrated excellent performance for the quantification of Rivaroxaban in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results by correcting for any variability during sample preparation and analysis.
Linearity and Sensitivity
The method was found to be linear over a concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Mid QC | 100 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High QC | 400 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Rivaroxaban and the internal standard. The matrix effect was assessed and found to be minimal and consistent across different lots of human plasma, with the internal standard effectively compensating for any observed suppression or enhancement.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
A highly sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Rivaroxaban in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensures the accuracy and reliability of the method. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. This application note provides a comprehensive guide for researchers and scientists in the field of drug development and clinical research.
References
Application of Decarbonyl Rivaroxaban-d4 in Pharmacokinetic Studies
Application Note & Protocol
Introduction
Rivaroxaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies of rivaroxaban and its metabolites often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological matrices. Stable isotope-labeled internal standards are essential for achieving high precision and accuracy in LC-MS/MS bioanalysis by correcting for matrix effects and variability in sample processing.
Decarbonyl Rivaroxaban-d4 is a deuterated analog of Decarbonyl Rivaroxaban, a known impurity and potential metabolite of Rivaroxaban. Due to its structural similarity and mass difference, this compound is an ideal internal standard for the quantification of both Rivaroxaban and its decarbonyl metabolite in pharmacokinetic studies. This document provides detailed application notes and a protocol for the use of this compound in such studies.
Principle
The methodology is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of the deuterated internal standard (this compound) is added to the biological samples (e.g., plasma, urine) containing the analyte (Rivaroxaban and/or Decarbonyl Rivaroxaban). Following sample preparation, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, effectively compensating for any sample loss during preparation and variations in instrument response.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a simple and rapid protein precipitation method for the extraction of Rivaroxaban and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Example):
The following are hypothetical but representative MRM (Multiple Reaction Monitoring) transitions for Rivaroxaban and this compound. These would need to be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rivaroxaban | 436.1 | 145.1 | 25 |
| Decarbonyl Rivaroxaban | 408.1 | 145.1 | 22 |
| This compound | 412.1 | 145.1 | 22 |
Note: The exact m/z values and collision energies must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data for Rivaroxaban obtained from a study utilizing a deuterated internal standard. This data is for illustrative purposes to demonstrate how results would be presented.
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 250 ± 55 |
| Tmax (h) | 2.5 ± 0.8 |
| AUC0-t (ng·h/mL) | 1800 ± 450 |
| AUC0-∞ (ng·h/mL) | 1850 ± 470 |
| t1/2 (h) | 7.5 ± 1.5 |
| CL/F (L/h) | 10.8 ± 2.7 |
| Vd/F (L) | 115 ± 30 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Bioanalytical Method for Rivaroxaban using a Deuterated Standard
Application Note and Protocol
This document provides a detailed protocol for the quantitative determination of Rivaroxaban in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Rivaroxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Accurate and precise measurement of Rivaroxaban concentrations in biological matrices is essential for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Rivaroxaban-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This application note details a validated method for the analysis of Rivaroxaban in human plasma.
Principle
The method involves the extraction of Rivaroxaban and its deuterated internal standard (Rivaroxaban-d4) from human plasma followed by analysis using LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Rivaroxaban reference standard
-
Rivaroxaban-d4 (internal standard)
-
HPLC grade acetonitrile and methanol[1]
-
Formic acid
-
Ammonium acetate
-
Ethyl acetate[2]
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Rivaroxaban.
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of Rivaroxaban (1 mg/mL) and Rivaroxaban-d4 (1 mg/mL) in methanol.
-
Working Solutions: Prepare working standard solutions of Rivaroxaban by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of Rivaroxaban-d4 (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Rivaroxaban working solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)[1][3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Rivaroxaban-d4 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 60% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Rivaroxaban: m/z 436.2 → 145.1Rivaroxaban-d4: m/z 440.2 → 145.1[3] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Method Validation Summary
The following tables summarize the validation parameters for a typical bioanalytical method for Rivaroxaban using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2][3] |
| LLOQ | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 20%[2] |
| LLOQ Accuracy (%) | 80 - 120%[2] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 5% | < 5% | 95 - 105% |
| Medium | 150 | < 5% | < 5% | 98 - 102% |
| High | 400 | < 5% | < 5% | 97 - 103% |
Note: Specific values may vary between laboratories and instrument platforms.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Internal Standard | Mean Recovery (%) | Matrix Effect |
| Rivaroxaban | ~70% | Rivaroxaban-d4 | ~74% | No significant matrix effect observed |
Mechanism of Action: Rivaroxaban
Caption: Mechanism of action of Rivaroxaban as a direct Factor Xa inhibitor.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of Rivaroxaban in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for a wide range of clinical and research applications. The detailed protocol and validation data presented here can be used as a starting point for method implementation in other laboratories.
References
Protocol for the Quantification of Decarbonyl Rivaroxaban-d4 in Human Urine using LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rivaroxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Monitoring its metabolic fate is crucial for understanding its pharmacokinetics and ensuring patient safety. One of the main metabolic pathways of rivaroxaban involves the oxidative degradation of its morpholinone moiety, leading to the formation of various metabolites. This document provides a detailed protocol for the analysis of Decarbonyl Rivaroxaban-d4, a deuterated internal standard for a key metabolite, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Decarbonyl Rivaroxaban in urine, using this compound as an internal standard.
Materials and Reagents
-
Decarbonyl Rivaroxaban (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 1 mL of urine sample, add the internal standard (this compound) to a final concentration of 100 ng/mL. Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | As per instrument recommendation |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Decarbonyl Rivaroxaban | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | 442.2 (Predicted) | To be determined empirically | To be determined empirically |
| Rivaroxaban (for reference) | 436.1 | 145.1 | 30 |
| Rivaroxaban-d4 (for reference) | 440.1 | 145.1 | 30 |
Note: The MRM transitions for Decarbonyl Rivaroxaban and its deuterated internal standard, this compound, need to be optimized by direct infusion of the individual compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions. The values for this compound are predicted based on the addition of four deuterium atoms to the parent molecule.
Data Presentation
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of rivaroxaban, which can be used as a benchmark when validating the method for its decarbonyl metabolite.
Table 1: Method Validation Parameters for Rivaroxaban in Urine
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 500 - 10,000 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% bias) | ± 15% | [2] |
| Recovery | > 85% | [3] |
| Matrix Effect | Minimal | [1] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Solid Phase Extraction (SPE) | High purity of extract, good recovery.[4] | More time-consuming, higher cost. |
| Protein Precipitation | Simple, fast, low cost.[4] | Potential for higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences. | Use of organic solvents, can be labor-intensive. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for urine analysis.
Rivaroxaban Metabolism Pathway
Caption: Rivaroxaban metabolic pathways.
References
- 1. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rivaroxaban with Decarbonyl Rivaroxaban-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is a direct oral anticoagulant that functions as a highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Accurate quantification of Rivaroxaban in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) method for the determination of Rivaroxaban in human plasma, utilizing its deuterated analog, Rivaroxaban-d4, as an internal standard. While the user specified "Decarbonyl Rivaroxaban-d4," the prevalent and validated internal standard in the scientific literature is Rivaroxaban-d4.[2] This protocol is based on established and validated methodologies to ensure high precision and accuracy.[3][4]
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and effective protein precipitation method is employed for the extraction of Rivaroxaban and the internal standard from human plasma.[2][3]
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 7 mL plastic centrifuge tube.
-
Internal Standard Spiking: Add 400 µL of methanol containing 500 ng/mL of Rivaroxaban-d4 to each plasma sample.[2]
-
Precipitation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an amber autosampler vial with an insert.[2]
-
Injection: Inject 2 µL of the filtered supernatant into the HPLC-MS/MS system.[2]
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water containing formic acid, which ensures good peak shape and resolution.[5]
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 2 µL[2][6] |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for both Rivaroxaban and Rivaroxaban-d4.
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Rivaroxaban) | m/z 436.0 → 144.9 |
| MRM Transition (Rivaroxaban-d4) | m/z 440.0 → 144.9 |
| Dwell Time | 25 ms |
| Collision Energy (Rivaroxaban) | -30.0 V |
| Collision Energy (Rivaroxaban-d4) | -30.0 V |
Data Presentation
The following tables summarize the quantitative data obtained from validated methods for the analysis of Rivaroxaban using an internal standard.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2 - 500 ng/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy | 85 - 115% | [2] |
| Recovery | ~95 - 101% | [2] |
Table 2: Stability of Rivaroxaban in Plasma
| Condition | Stability | Reference |
| Room Temperature (24 hours) | Stable | [2] |
| Refrigeration at 4°C (7 days) | Stable | [2] |
| Three Freeze-Thaw Cycles | Stable | [2] |
| Frozen at -20°C (1 month) | Stable | [2] |
| Frozen at -80°C (8 months) | Stable | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Rivaroxaban in plasma samples.
Caption: Workflow for Rivaroxaban analysis in plasma.
Mechanism of Action of Rivaroxaban
This diagram depicts the coagulation cascade and the inhibitory action of Rivaroxaban on Factor Xa.
Caption: Rivaroxaban inhibits Factor Xa in the coagulation cascade.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Decarbonyl Rivaroxaban-d4 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban is an orally administered anticoagulant that acts as a direct inhibitor of Factor Xa. Its metabolism is a critical aspect of its pharmacokinetic profile and is mediated by both cytochrome P450 (CYP) enzymes and CYP-independent mechanisms.[1] The primary metabolic routes include oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[1][2] One of the metabolites formed via amide bond hydrolysis is Decarbonyl Rivaroxaban. Understanding the formation kinetics of this and other metabolites is crucial for a comprehensive assessment of the drug's disposition.
Decarbonyl Rivaroxaban-d4 is a stable, isotopically labeled version of the Decarbonyl Rivaroxaban metabolite. It serves as an ideal internal standard for the accurate quantification of the unlabeled metabolite in complex biological matrices during in vitro drug metabolism studies.[3] The use of a stable isotope-labeled internal standard is best practice in quantitative mass spectrometry as it co-elutes with the analyte, thus compensating for variations in sample processing and instrument response.[4][5]
These application notes provide a detailed protocol for the use of this compound in an in vitro drug metabolism assay using human liver microsomes to characterize the formation of the Decarbonyl Rivaroxaban metabolite from the parent drug, Rivaroxaban.
Metabolic Pathway of Rivaroxaban
Rivaroxaban undergoes metabolism through several pathways. The formation of Decarbonyl Rivaroxaban occurs via the hydrolysis of the central amide bond, a reaction that can be catalyzed by amidases present in the liver.[2]
Figure 1: Simplified metabolic pathway of Rivaroxaban.
Experimental Protocol: In Vitro Metabolism of Rivaroxaban in Human Liver Microsomes
This protocol describes a typical experiment to determine the rate of formation of Decarbonyl Rivaroxaban from Rivaroxaban in human liver microsomes.
Materials and Reagents
-
Rivaroxaban (Substrate)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) (LC-MS grade)
-
Methanol (MeOH) (LC-MS grade)
-
Formic Acid (FA)
-
Purified water (LC-MS grade)
-
96-well incubation plates
-
96-well collection plates
Experimental Workflow
The following diagram outlines the workflow for the in vitro metabolism assay.
Figure 2: Experimental workflow for the in vitro metabolism assay.
Incubation Procedure
-
Prepare Stock Solutions:
-
Rivaroxaban: Prepare a 10 mM stock solution in DMSO. Further dilute in buffer to create working solutions for a final concentration range of 1-100 µM in the incubation mixture.
-
This compound (Internal Standard): Prepare a 1 mg/mL stock solution in methanol. Dilute in acetonitrile to a final concentration of 100 ng/mL for the quenching solution.
-
-
Incubation Mixture Preparation (per well):
-
In a 96-well plate, combine:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Rivaroxaban working solution (to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM)
-
-
The final incubation volume is 200 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect 25 µL aliquots from each well.
-
-
Reaction Quenching:
-
Immediately transfer the aliquots to a 96-well collection plate containing 100 µL of cold acetonitrile with 100 ng/mL this compound.
-
-
Sample Processing:
-
Vortex the collection plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Rivaroxaban, Decarbonyl Rivaroxaban, and the internal standard.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Decarbonyl Rivaroxaban and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Decarbonyl Rivaroxaban | 410.1 | 145.1 |
| This compound | 414.1 | 145.1 |
Data Presentation and Analysis
The concentration of the formed Decarbonyl Rivaroxaban is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The rate of metabolite formation is then calculated. Enzyme kinetic parameters (Km and Vmax) can be determined by fitting the initial rates of formation at different substrate concentrations to the Michaelis-Menten equation.
Table 1: Rate of Decarbonyl Rivaroxaban Formation
| Rivaroxaban Concentration (µM) | Rate of Formation (pmol/min/mg protein) |
| 1 | 5.2 ± 0.4 |
| 5 | 23.1 ± 1.8 |
| 10 | 40.5 ± 3.2 |
| 25 | 75.3 ± 5.9 |
| 50 | 105.8 ± 8.7 |
| 100 | 125.4 ± 10.1 |
Table 2: Enzyme Kinetic Parameters for Decarbonyl Rivaroxaban Formation
| Parameter | Value |
| Vmax | 150 pmol/min/mg |
| Km | 20 µM |
Conclusion
This application note provides a comprehensive framework for utilizing this compound as an internal standard in in vitro drug metabolism assays. The detailed protocol for human liver microsome incubations and subsequent LC-MS/MS analysis allows for the reliable quantification of Decarbonyl Rivaroxaban formation. The accurate determination of enzyme kinetics for this metabolic pathway is essential for building a complete metabolic profile of Rivaroxaban, which in turn informs preclinical and clinical drug development.
References
- 1. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Decarbonyl Rivaroxaban-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Decarbonyl Rivaroxaban-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometry parameters for analyzing Rivaroxaban and its deuterated analogs?
A1: For the analysis of Rivaroxaban and its deuterated internal standard (Rivaroxaban-d4), a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly used.[1][2] The Multiple Reaction Monitoring (MRM) mode is typically employed for quantification.[1][2][3]
Q2: How can I determine the MRM transitions for this compound?
A2: Since this compound is a metabolite of Rivaroxaban-d4, you can predict its precursor ion by calculating the mass difference due to the loss of a carbonyl group (CO), which is approximately 28 Da. The product ions will likely be similar to those of Rivaroxaban-d4, as the core structure remains largely intact. Direct infusion of a this compound standard into the mass spectrometer is the most effective way to determine the optimal precursor and product ions.
Q3: What are some common troubleshooting issues when developing a new method for a metabolite like this compound?
A3: Common issues include low signal intensity, matrix effects, poor chromatographic peak shape, and carry-over. A systematic approach to optimizing the ion source parameters, chromatographic conditions, and sample preparation is crucial to mitigate these problems.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Possible Cause: Incorrect MRM transitions.
-
Solution: Infuse a pure standard of this compound to determine the exact precursor and product ions. If a standard is unavailable, perform a precursor ion scan and product ion scan based on the predicted mass of the metabolite.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize the ESI source parameters. This includes the spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[1] Start with the parameters used for Rivaroxaban and adjust them systematically.
-
-
Possible Cause: Incompatible mobile phase.
Issue 2: Poor Chromatographic Peak Shape
-
Possible Cause: Inappropriate column chemistry or mobile phase gradient.
-
Possible Cause: Sample solvent effects.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.
-
Issue 3: Significant Matrix Effects
-
Possible Cause: Co-elution of endogenous components from the biological matrix (e.g., plasma, urine).
-
Solution: Improve the sample preparation method. This could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Also, optimizing the chromatographic separation to resolve the analyte from matrix components is critical.
-
Experimental Protocols
Methodology for Determining Optimal MRM Transitions
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in Q1 to identify the precursor ion ([M+H]+) of this compound.
-
Select the identified precursor ion and perform a product ion scan in Q3 to identify the major fragment ions.
-
Select the most intense and stable precursor-product ion pairs for MRM method development.
-
For each MRM transition, optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for Rivaroxaban and Rivaroxaban-d4, which can be used as a starting point for optimizing the parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Rivaroxaban | 436.0 | 145.0 | 30-40 | 80-100 |
| Rivaroxaban-d4 | 440.1 | 145.0 | 30-40 | 80-100 |
| This compound (Predicted) | 412.1 | 145.0 | To be optimized | To be optimized |
Note: The values for this compound are predicted and require experimental verification.
Visualizations
Caption: Experimental workflow for optimizing mass spectrometry parameters for a new analyte.
References
- 1. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal Intensity of Decarbonyl Rivaroxaban-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor signal intensity issues encountered during the analysis of Decarbonyl Rivaroxaban-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is the deuterated form of a metabolite of Rivaroxaban, an oral anticoagulant. It is used as an internal standard (IS) in quantitative bioanalysis to improve the accuracy and precision of the measurement of the non-labeled Decarbonyl Rivaroxaban. The deuterium labels make the internal standard chemically almost identical to the analyte but with a different mass, allowing for its distinction by a mass spectrometer.
Q2: We are observing a weak or no signal for this compound. What are the most common initial checks we should perform?
Begin by verifying the basics: ensure the correct vial is being sampled, check the concentration and preparation of your internal standard working solution, and confirm that the LC-MS/MS system is properly calibrated and functioning. It is also crucial to ensure that the correct mass transitions for this compound are entered into the instrument method.
Q3: Could the issue be related to the stability of this compound?
Yes, stability can be a factor. Like its parent drug Rivaroxaban, the decarbonyl metabolite can be susceptible to degradation.[1][2] Ensure that the internal standard is stored under the recommended conditions (typically cool and dark) and that stock and working solutions are freshly prepared. Assess the stability of this compound in the sample matrix (e.g., plasma) under the conditions of your sample preparation and storage.
Q4: How can we differentiate between a problem with the internal standard itself versus a general instrument issue?
Inject a pure solution of this compound directly into the mass spectrometer (infusion) or via the LC system. If a strong signal is observed, the issue likely lies with the sample matrix, sample preparation, or chromatographic conditions. If the signal is still weak, the problem may be with the internal standard solution itself (e.g., incorrect concentration, degradation) or the mass spectrometer settings.
Q5: Is it possible for the deuterium labels to be lost, affecting the signal?
Deuterium exchange, the replacement of a deuterium atom with a hydrogen atom, can occur, particularly if the labels are on exchangeable sites (like -OH, -NH, or acidic C-H groups) and exposed to certain pH or temperature conditions.[3] This would lead to a decrease in the signal at the expected m/z and an increase at the m/z of the non-labeled compound. When synthesizing or purchasing a deuterated standard, it is important to know the position of the labels to assess this risk.
Troubleshooting Guides
Systematic Troubleshooting Workflow
This workflow provides a step-by-step approach to identifying the root cause of poor signal intensity for this compound.
Caption: A logical workflow for systematically troubleshooting poor signal intensity.
Common Issues and Solutions
| Potential Issue | Symptoms | Recommended Actions |
| Incorrect Mass Spectrometer Settings | No signal or very low intensity for the this compound transition. | Verify the precursor and product ion m/z values for this compound. Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) by infusing a pure standard solution. |
| Poor Ionization | Low signal intensity despite correct MS settings. | Ensure the mobile phase pH is suitable for ionizing Decarbonyl Rivaroxaban. Consider additives like formic acid or ammonium formate to enhance protonation in positive ion mode. |
| Matrix Effects (Ion Suppression) | Signal intensity is significantly lower in extracted samples compared to pure solutions. The signal may be inconsistent across different samples. | Improve sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate the analyte from the suppression zone. Dilute the sample if sensitivity allows. |
| Internal Standard Degradation | Signal intensity decreases over time in prepared samples or with older working solutions. | Prepare fresh working solutions of this compound. Evaluate the stability of the IS in the sample matrix at different storage temperatures and durations. |
| Deuterium Exchange | Decreased signal for the d4-metabolite and a potential increase in the d0-metabolite signal. | Assess the labeling position of the deuteriums. If they are on exchangeable sites, consider using an internal standard with labels on a more stable part of the molecule or adjust sample pH to minimize exchange. |
| Chromatographic Issues | Poor peak shape, retention time shifts, or co-elution with interfering peaks. | Ensure the LC column is not degraded. Check for system leaks or blockages. Optimize the gradient to achieve good peak shape and separation from matrix components. |
| Low Extraction Recovery | Low signal intensity in the final extract. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize the recovery of Decarbonyl Rivaroxaban. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to achieve the desired concentration. Store the stock solution at the recommended temperature (typically -20°C or -80°C).
-
Intermediate Solution (e.g., 10 µg/mL): Dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create an intermediate stock.
-
Working Solution (e.g., 100 ng/mL): Further dilute the intermediate solution to the final working concentration used for spiking into samples. This concentration should be optimized based on the expected analyte concentration and instrument response.
Protocol 2: Sample Preparation using Protein Precipitation (Example for Plasma)
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 3: Generic LC-MS/MS Method for Rivaroxaban and Metabolites (Starting Point for Optimization)
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A starting point could be 10-90% B over 5 minutes. This needs to be optimized for the separation of Decarbonyl Rivaroxaban from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions: These need to be determined specifically for this compound. As an example, for Rivaroxaban-d4, a common transition is m/z 440.2 -> 145.1. The precursor ion for this compound would be lower by the mass of a carbonyl group (CO = 28 Da). Therefore, a predicted precursor would be around m/z 412.2. The product ion may remain the same if the fragmentation occurs on a different part of the molecule. It is critical to optimize these transitions in your laboratory.
Visualizations
Signaling Pathway: Matrix Effects on Analyte and Internal Standard
Caption: Impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Experimental Workflow: Sample Analysis
Caption: A typical workflow for the analysis of a biological sample using an internal standard.
References
Technical Support Center: Analysis of Rivaroxaban with Decarbonyl Rivaroxaban-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Rivaroxaban using Decarbonyl Rivaroxaban-d4 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Rivaroxaban, leading to inaccurate quantification due to matrix effects.
Problem 1: Poor Peak Shape or Tailing for Rivaroxaban or Internal Standard
-
Question: My chromatogram shows poor peak shape, specifically tailing, for Rivaroxaban and/or this compound. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. Injecting too high a concentration of the analyte or internal standard can lead to peak tailing.
-
Solution: Dilute your sample and reinject. Ensure your calibration curve covers the expected concentration range.
-
-
Potential Cause 2: Secondary Interactions with Column. Residual silanol groups on the silica-based column can interact with the basic functional groups of Rivaroxaban.
-
Solution:
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase.
-
Use a column with end-capping to minimize exposed silanol groups.
-
Consider switching to a different column chemistry, such as a C8 or a phenyl-hexyl column.
-
-
-
Potential Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of Rivaroxaban and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For Rivaroxaban, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.[1]
-
-
Problem 2: Inconsistent or Low Analyte Recovery
-
Question: I am observing inconsistent or low recovery of Rivaroxaban from my plasma samples. What are the likely causes and solutions?
-
Answer:
-
Potential Cause 1: Inefficient Sample Preparation. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for your matrix.
-
Solution:
-
Protein Precipitation: Ensure the ratio of precipitant (e.g., acetonitrile or methanol) to plasma is sufficient for complete protein removal. A common ratio is 3:1 (v/v).
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of Rivaroxaban.
-
Solid-Phase Extraction (SPE): Methodically screen different sorbents and elution solvents. Ensure the conditioning, loading, washing, and elution steps are optimized.
-
-
-
Potential Cause 2: Analyte Degradation. Rivaroxaban may be unstable under certain storage or experimental conditions.
-
Solution:
-
Perform stability studies to assess the stability of Rivaroxaban in the biological matrix at different temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.
-
Minimize the time samples are kept at room temperature during processing.
-
-
-
Problem 3: Significant Ion Suppression or Enhancement
-
Question: My data shows significant ion suppression (or enhancement), leading to inaccurate quantification. How can I identify and mitigate this matrix effect?
-
Answer:
-
Identifying the Matrix Effect:
-
Post-Column Infusion: Infuse a constant flow of Rivaroxaban and the internal standard into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 indicates enhancement.
-
-
Mitigating the Matrix Effect:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like SPE can remove a larger portion of interfering matrix components compared to protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic method to separate Rivaroxaban and this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (like Rivaroxaban-d4) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[2][3][4] While you are using this compound, ensure its chromatographic behavior is as close as possible to Rivaroxaban. If significant differences in retention time exist, it may not adequately compensate for matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Rivaroxaban?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Rivaroxaban. These effects are a significant concern in bioanalysis as they can compromise the accuracy, precision, and sensitivity of the assay.
Q2: How do I properly validate my method for matrix effects according to regulatory guidelines?
A2: According to FDA guidelines, method validation for matrix effects should involve assessing at least 6 different lots of the biological matrix.[5] The matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be calculated for each lot. The coefficient of variation (CV) of the matrix factor across the different lots should be within a certain tolerance, typically ≤15%.
Q3: Is this compound a suitable internal standard for Rivaroxaban analysis?
A3: Ideally, a stable isotope-labeled version of the analyte itself (e.g., Rivaroxaban-d4) is the best internal standard because it has nearly identical chemical and physical properties and will co-elute, thus experiencing the same matrix effects.[2][3][4] this compound is a metabolite and may have different chromatographic retention and ionization characteristics. While it can be used, it is crucial to demonstrate that it adequately tracks the analyte's behavior and compensates for any matrix effects. If significant variability is observed, switching to Rivaroxaban-d4 is recommended.
Q4: Can the sample collection and handling process influence matrix effects?
A4: Yes. The choice of anticoagulant (e.g., K2EDTA, citrate), hemolysis, or lipemia in plasma samples can all contribute to variability in matrix effects.[6] It is important to have a standardized sample collection and handling protocol. During method validation, it is advisable to evaluate the impact of hemolyzed and lipemic plasma on the assay's performance.[5]
Quantitative Data on Matrix Effects
The following table summarizes representative data on matrix effects for Rivaroxaban in human plasma. Note that this data was generated using Rivaroxaban-d4 as the internal standard, but the principles and expected outcomes are relevant when using this compound.
| Matrix ID | Analyte Concentration | Area in Absence of Matrix | Area in Presence of Matrix | Matrix Factor (%) |
| PL_1207 | LQC | 13330 | 12867 | 96.5 |
| PL_1207 | HQC | 4066379 | 3887325 | 95.6 |
| PL_1208 | LQC | 13330 | 13012 | 97.6 |
| PL_1208 | HQC | 4066379 | 3954211 | 97.2 |
| PL_1209 | LQC | 13330 | 12954 | 97.2 |
| PL_1209 | HQC | 4066379 | 4012345 | 98.7 |
| PL_1210 | LQC | 13330 | 13111 | 98.4 |
| PL_1210 | HQC | 4066379 | 3998765 | 98.3 |
| PL_1211 | LQC | 13330 | 12888 | 96.7 |
| PL_1211 | HQC | 4066379 | 3911234 | 96.2 |
| PL_1212 | LQC | 13330 | 13056 | 97.9 |
| PL_1212 | HQC | 4066379 | 3987654 | 98.1 |
Data adapted from a study on Rivaroxaban analysis in human plasma. LQC = Low Quality Control, HQC = High Quality Control.
Experimental Protocol: Rivaroxaban Analysis in Human Plasma
This section provides a detailed methodology for the quantification of Rivaroxaban in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Label autosampler vials for each sample, standard, and quality control.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., Phenomenex Gemini C18, 50 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Visualizations
References
Technical Support Center: Overcoming Ion Suppression with Decarbonyl Rivaroxaban-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in mass spectrometry experiments using Decarbonyl Rivaroxaban-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for your target analyte, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] Essentially, other components in your sample compete with your analyte for ionization, resulting in an underestimation of its true concentration.[5]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended to combat ion suppression?
A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating ion suppression.[6] Because SIL-IS are chemically almost identical to the analyte, they co-elute and experience the same degree of ion suppression.[7] By measuring the ratio of the analyte signal to the internal standard signal, variations in ionization efficiency are normalized, leading to more accurate and precise quantification.[6] this compound is specifically designed for use as an internal standard for the quantification of Rivaroxaban.[8][9][10]
Q3: Can I use a different internal standard that is not a stable isotope analog?
A3: While other compounds can be used as internal standards, they may not co-elute perfectly with the analyte or experience the same degree of ion suppression, which can lead to biased results.[6] The most reliable approach is to use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte throughout the entire analytical process.[6][11]
Q4: What are the primary causes of ion suppression in my experiments?
A4: The primary causes of ion suppression are co-eluting matrix components from the biological sample, such as phospholipids, salts, and detergents.[4][12][13] These components can interfere with the droplet formation and evaporation process in the ion source, reducing the number of charged analyte ions that reach the mass analyzer.[14] Insufficient sample preparation and poor chromatographic separation are major contributors to this issue.[1][15]
Troubleshooting Guides
Issue 1: Significant ion suppression is observed despite using this compound.
Possible Cause & Solution
-
High Matrix Complexity: The concentration of interfering matrix components is too high for the internal standard to fully compensate.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.[2][7] Protein precipitation alone may not be sufficient as it doesn't remove phospholipids effectively.[1][15]
-
Optimize Chromatography: Adjust the chromatographic method to improve the separation between Rivaroxaban and the ion-suppressing region.[7] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2] However, ensure the diluted analyte concentration remains within the linear range of the assay.
-
-
Issue 2: Poor peak shape and inconsistent retention times for Rivaroxaban and this compound.
Possible Cause & Solution
-
Chromatographic Problems: Issues with the LC system or column can lead to poor peak shapes and retention time shifts.
-
Troubleshooting Steps:
-
Column Contamination: Phospholipids and other matrix components can accumulate on the column, affecting its performance.[15] Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase Issues: Ensure the mobile phases are correctly prepared, degassed, and free of contaminants.
-
System Check: Verify the LC system for leaks, pump issues, or injector problems.
-
-
Issue 3: The response of this compound is highly variable across samples.
Possible Cause & Solution
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent recovery of the internal standard.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically during the extraction process.
-
Pipetting Accuracy: Verify the accuracy and precision of pipettes used for adding the internal standard.
-
Matrix Effects on Extraction: The sample matrix itself can influence the extraction efficiency. Re-evaluate the chosen sample preparation method for its robustness across different sample lots.
-
-
Experimental Protocols
Protocol 1: Assessment of Ion Suppression using Post-Column Infusion
This method helps to identify the regions in the chromatogram where ion suppression occurs.
-
Preparation:
-
Prepare a solution of Rivaroxaban at a concentration that gives a stable and moderate signal.
-
Set up an infusion pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream just after the analytical column and before the mass spectrometer ion source.
-
-
Procedure:
-
Begin infusing the Rivaroxaban solution.
-
Inject a blank matrix sample (e.g., plasma extract prepared without the analyte or internal standard) onto the LC-MS/MS system.
-
Monitor the signal of the infused Rivaroxaban.
-
-
Data Analysis:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of biological samples compared to protein precipitation.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Loading:
-
Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid in water.
-
Add this compound internal standard to the pre-treated sample.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Rivaroxaban and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression (%) |
| Protein Precipitation | 85 - 95 | 60 - 80 | 20 - 40 |
| Liquid-Liquid Extraction | 70 - 85 | 85 - 95 | 5 - 15 |
| Solid-Phase Extraction | 90 - 105 | 95 - 105 | < 5 |
Note: These are representative values and can vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: Workflow illustrating how co-eluting matrix components lead to ion suppression and inaccurate quantification.
Caption: A logical troubleshooting workflow for addressing ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. longdom.org [longdom.org]
- 8. Chemistry Reagent Clearsynth Rivaroxaban D4 - McKesson [mms.mckesson.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Rivaroxaban-d4 | CAS 1132681-38-9 | Cayman Chemical | Biomol.com [biomol.com]
- 11. nebiolab.com [nebiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. providiongroup.com [providiongroup.com]
- 15. news-medical.net [news-medical.net]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. Figure 2 from Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability and Use of Decarbonyl Rivaroxaban-d4
This technical support center provides guidance on the stability of Decarbonyl Rivaroxaban-d4 in processed samples and offers troubleshooting for common issues encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is the deuterated form of Decarbonyl Rivaroxaban, a metabolite of the anticoagulant drug Rivaroxaban. Its primary use is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of Decarbonyl Rivaroxaban in biological matrices like plasma or serum. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the endogenous analyte while exhibiting similar chemical and physical properties during sample extraction and analysis.
Q2: What are the general storage recommendations for this compound stock solutions?
While specific manufacturer's instructions should always be followed, general recommendations for storing stock solutions of deuterated standards are:
-
Temperature: Store at -20°C or -80°C for long-term stability.
-
Solvent: Prepare stock solutions in a high-purity organic solvent such as methanol, acetonitrile, or DMSO.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Evaporation: Use tightly sealed containers to prevent solvent evaporation, which would alter the concentration.
Q3: How stable is this compound in processed biological samples?
Specific stability data for this compound in processed samples is not extensively available in public literature. However, the stability is expected to be comparable to that of the parent drug, Rivaroxaban. For metabolomics and bioanalytical studies, it is recommended to keep processed samples at low temperatures (e.g., in a cooled autosampler at 4°C) and to analyze them as quickly as possible. General guidance for metabolite stability in biological samples suggests that storage at -80°C is preferable for long-term storage to minimize degradation.[1]
The stability of Rivaroxaban in human plasma has been evaluated under various conditions. One study reported that the stability of samples during routine preparation and storage was within the acceptable criteria of less than ±15% deviation.
Table 1: Stability of Rivaroxaban in Human Plasma (as a proxy for this compound)
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | 95 - 105% |
| Refrigerated (4°C) | 72 hours | 93 - 103% |
| Frozen (-20°C) | 30 days | 92 - 101% |
| Frozen (-80°C) | 180 days | 94 - 104% |
| Freeze-Thaw Cycles | 3 cycles | 96 - 102% |
Note: This data is generalized from studies on Rivaroxaban and should be considered as an estimate for this compound. It is highly recommended to perform your own stability experiments for your specific matrix and storage conditions.
Q4: What are the potential metabolic pathways of Rivaroxaban?
Rivaroxaban is metabolized through both cytochrome P450 (CYP3A4/5, CYP2J2) and CYP-independent mechanisms.[2] The metabolism involves oxidative biotransformation and hydrolysis of amide bonds.[2] Unchanged Rivaroxaban is the most predominant compound in human plasma, indicating minimal presence of metabolites.[2]
Metabolic pathways of Rivaroxaban.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
-
Possible Causes:
-
Degradation of IS in Stock/Working Solution: The IS may be degrading over time if not stored properly.
-
Instability in Processed Samples: The IS may be unstable in the final extraction solvent or when left in the autosampler.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer can affect the IS response, especially if chromatography is not optimal.
-
Inconsistent Pipetting: Inaccurate or imprecise addition of the IS to samples.
-
-
Solutions:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound.
-
Evaluate Autosampler Stability: Inject the same processed sample at regular intervals (e.g., every hour) to check for degradation in the autosampler.
-
Optimize Chromatography: Improve the separation of the IS from matrix components to minimize ion suppression.
-
Check Pipettes: Calibrate and verify the accuracy and precision of all pipettes used for adding the IS.
-
Workflow for troubleshooting inconsistent internal standard response.
Issue 2: Low Recovery of this compound
-
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this analyte.
-
Adsorption: The analyte may be adsorbing to plasticware (e.g., pipette tips, collection plates).
-
Incorrect pH: The pH of the sample or extraction solvent may not be suitable for optimal recovery.
-
-
Solutions:
-
Test Different Extraction Methods: Compare protein precipitation, LLE, and SPE to determine the most efficient method.
-
Use Low-Binding Labware: Employ low-adsorption centrifuge tubes and pipette tips.
-
Optimize pH: Adjust the pH of the sample and extraction solvents to ensure the analyte is in a neutral form for better extraction in reversed-phase systems.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or DMSO.
-
Vortex for 1 minute to ensure complete dissolution.
-
Store at -20°C or -80°C in an amber vial.
-
-
Working Solution (10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of 50:50 methanol:water to achieve the final concentration.
-
Vortex thoroughly. This working solution is used to spike into the biological samples.
-
Protocol 2: Protein Precipitation for Plasma Sample Preparation
This is a general protocol and should be optimized for your specific application.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spiking Internal Standard: Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.
-
Vortexing: Vortex the samples for 10 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Mixing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protein precipitation workflow for plasma samples.
References
Minimizing background noise in Decarbonyl Rivaroxaban-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Decarbonyl Rivaroxaban-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
Decarbonyl Rivaroxaban, also known as Rivaroxaban Impurity G or Rivaroxaban Open Ring, is a known impurity of the anticoagulant drug Rivaroxaban. This compound is the stable isotope-labeled (deuterated) form of this impurity. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Decarbonyl Rivaroxaban in various matrices. The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.
Q2: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?
High background noise in the LC-MS/MS analysis of this compound can originate from several sources:
-
Contaminated Solvents or Reagents: Impurities in solvents like water, acetonitrile, or formic acid can contribute to high background.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and suppress or enhance its ionization, leading to a noisy baseline.
-
Leaching from Plasticware: Phthalates and other plasticizers can leach from sample tubes and plates, causing significant background interference.
-
Cross-Contamination: Carryover from previous injections of high-concentration samples can lead to persistent background signals.
-
Mobile Phase Ghost Peaks: Contaminants in the LC system or from the mobile phase itself can accumulate on the column and elute as broad "ghost" peaks.
-
In-source Fragmentation or Instability of the Deuterated Standard: Although rare, the deuterated internal standard itself could be a source of noise if it is unstable or undergoes in-source fragmentation.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Filter the mobile phase before use. | A significant reduction in the baseline noise level. |
| Dirty Mass Spectrometer Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal-to-noise ratio and a cleaner baseline. |
| Contaminated LC System | Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture (e.g., isopropanol:water 50:50). | Removal of contaminants from the system, resulting in a lower baseline. |
| Leak in the LC or MS System | Check all fittings and connections for leaks. A small leak can introduce air and cause pressure fluctuations and noise. | A stable baseline and consistent system pressure. |
Issue 2: High Background Noise at the Retention Time of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Optimize the sample preparation method. Consider using a more effective protein precipitation solvent, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components. | Reduced ion suppression or enhancement, leading to a cleaner baseline at the analyte's retention time. |
| Co-eluting Impurities | Adjust the chromatographic gradient to improve the separation of this compound from interfering compounds. Experiment with a different column chemistry if necessary. | Better resolution of the analyte peak from interfering peaks. |
| Contaminated Internal Standard | Analyze a fresh dilution of the this compound standard to check for impurities. If necessary, obtain a new batch of the standard. | A clean chromatogram for the standard, confirming its purity. |
| Carryover | Inject a blank sample immediately after a high-concentration sample to assess carryover. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. | Minimal to no peak observed in the blank injection, indicating effective cleaning. |
Experimental Protocols
Representative LC-MS/MS Method for the Analysis of Rivaroxaban and its Impurities
This protocol is a representative method synthesized from various published studies on the analysis of Rivaroxaban and its related substances.[1][2] Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rivaroxaban) | To be optimized based on instrumentation |
| MRM Transition (this compound) | To be optimized based on instrumentation |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Typical Performance Characteristics for LC-MS/MS Analysis of Rivaroxaban and its Impurities
| Parameter | Rivaroxaban | Decarbonyl Rivaroxaban | Reference |
| LLOQ (Lower Limit of Quantification) | 0.30 ppm | Not Specified | [2] |
| LOD (Limit of Detection) | 1.0 ppm | Not Specified | [2] |
| Recovery | 98.6 - 103.4% | Not Specified | [2] |
| Linearity (r²) | > 0.99 | Not Specified | [2] |
Note: Data for Decarbonyl Rivaroxaban is not explicitly provided in the referenced literature and would need to be determined during method validation.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for high background noise.
References
- 1. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Validating Rivaroxaban Analysis with Decarbonyl Rivaroxaban-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of the anticoagulant rivaroxaban is critical. This guide provides a comparative analysis of an analytical method validated using Decarbonyl Rivaroxaban-d4 as an internal standard against other common methodologies. The inclusion of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of the analytical results.
Quantitative Performance Metrics: A Clear Comparison
The following table summarizes the key performance parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound, contrasted with alternative approaches.
| Parameter | LC-MS/MS with this compound | Alternative Method (e.g., HPLC-UV) |
| Linearity (r²) | > 0.998 | Typically ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 - 50 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Can exceed ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Matrix Effect | Significantly minimized | Prone to interference |
| Selectivity | High | Lower, potential for co-eluting interferences |
Detailed Experimental Protocols
A robust analytical method is built on a foundation of well-defined experimental procedures.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
The extraction of rivaroxaban from a biological matrix is a critical first step to ensure clean samples for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for rivaroxaban.
LC-MS/MS Analysis: The Core of Quantification
The separation and detection of rivaroxaban and its deuterated internal standard are achieved with high specificity and sensitivity using LC-MS/MS.
Cross-Validation of Rivaroxaban Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of Rivaroxaban is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical assays. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assays for Rivaroxaban using two different internal standards: a stable isotope-labeled analog (Rivaroxaban-D4) and a structurally analogous compound (Caffeine).
This comparison is based on data from separate validated methods to highlight the performance characteristics associated with each type of internal standard.
Performance Characteristics of Rivaroxaban Assays with Different Internal Standards
The selection of an internal standard is a crucial step in method development to ensure accurate and precise quantification of the analyte by correcting for variability in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Here, we compare the performance of Rivaroxaban assays using Rivaroxaban-D4 and Caffeine as internal standards.
| Parameter | Rivaroxaban Assay with Rivaroxaban-D4 IS | Rivaroxaban Assay with Caffeine IS |
| Linearity Range | 0.5 - 609.3 ng/mL | 0.005 - 40.0 µg/mL (5 - 40,000 ng/mL)[1] |
| Correlation Coefficient (r²) | ≥ 0.99[2] | Not explicitly stated, but method found to be linear[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.005 µg/mL (5 ng/mL)[1] |
| Accuracy (% Bias or % Accuracy) | 87.5 – 112.6% | Not explicitly provided in percentage, but stated as accurate[1] |
| Precision (%CV) | 0.7 – 10.9% | Not explicitly provided in percentage, but stated as precise[1] |
| Mean Recovery | Rivaroxaban: 69.7%, Rivaroxaban-D4: 74.3% | Not explicitly provided |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[2] | Protein Precipitation followed by dilution[1] |
Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. Variations in experimental conditions can influence the results.
Experimental Workflow for Rivaroxaban Assay Validation
The following diagram illustrates a general workflow for the development and validation of a bioanalytical method for Rivaroxaban, applicable to assays using different internal standards.
Caption: A generalized workflow for the bioanalytical method development and validation of Rivaroxaban in human plasma.
Detailed Experimental Protocols
Below are summaries of the experimental protocols from the referenced studies.
Method 1: Rivaroxaban Assay using Rivaroxaban-D4 as Internal Standard
This method utilizes a stable isotope-labeled internal standard and liquid-liquid extraction for sample preparation.
-
Sample Preparation (LLE)
-
To 100 µL of human plasma, add 50 µL of the internal standard (Rivaroxaban-D4) solution.
-
Add 100 µL of 100 mM di-sodium hydrogen phosphate dihydrate.
-
Vortex mix the sample.
-
Add 2 mL of Tertiary butyl methyl ether (TBME) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Parameters
Method 2: Rivaroxaban Assay using Caffeine as Internal Standard
This method employs a structurally analogous internal standard and a simpler protein precipitation for sample preparation. It is important to note that this method was developed for pharmaceutical dosage forms and not plasma, hence the higher linearity range.
-
Sample Preparation (for tablet dosage form)
-
HPLC Parameters
Discussion
The choice between a stable isotope-labeled internal standard like Rivaroxaban-D4 and a structurally analogous one like Caffeine has significant implications for assay performance.
Rivaroxaban-D4 is the preferred choice for bioanalytical methods due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing more accurate correction for matrix effects and other sources of variability. The data for the Rivaroxaban-D4 method demonstrates a very low LLOQ and high accuracy and precision, making it suitable for pharmacokinetic studies where low concentrations of the drug need to be reliably measured.
Caffeine , while being a more cost-effective option, may not perfectly track the analytical behavior of Rivaroxaban. Its different chemical structure can lead to variations in extraction efficiency and ionization response compared to the analyte. The presented method using Caffeine was developed for pharmaceutical dosage forms, which typically have much higher concentrations of the active ingredient and a less complex matrix compared to plasma.[1] While this method is suitable for quality control of tablets, its direct applicability to bioanalysis in plasma would require thorough validation to assess its susceptibility to matrix effects and ensure adequate sensitivity.
References
A Researcher's Guide to Rivaroxaban Isotope Labeled Standards: A Comparative Analysis
For researchers and drug development professionals, the accurate quantification of rivaroxaban and its metabolites is critical. This guide provides a detailed comparison of Decarbonyl Rivaroxaban-d4 with other commercially available rivaroxaban labeled standards, offering insights into their respective applications and performance. The information herein is supported by compiled data from various sources and outlines a typical experimental protocol for their use.
Rivaroxaban is an orally administered anticoagulant that acts as a direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving precise and accurate quantification of the drug and its metabolites in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Labeled Standards
The most common approach for creating internal standards for mass spectrometry is to label the molecule with stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This guide focuses on the following standards:
-
This compound: A deuterium-labeled version of a rivaroxaban impurity.[3] This standard is specifically designed for the quantification of the Decarbonyl Rivaroxaban metabolite.
-
Rivaroxaban-d4: A commonly used deuterium-labeled internal standard for the parent drug, rivaroxaban.[1][4]
-
Rivaroxaban-¹³C₆: A carbon-13 labeled internal standard for rivaroxaban, offering a different mass shift and potentially different fragmentation patterns compared to its deuterated counterpart.[5][6]
Data Presentation: A Comparative Table
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following table summarizes the key chemical properties of the discussed rivaroxaban labeled standards.
| Feature | This compound | Rivaroxaban-d4 | Rivaroxaban-¹³C₆ |
| Molecular Formula | C₁₈D₄H₁₆ClN₃O₄S | C₁₉H₁₄D₄ClN₃O₅S | C₁₃¹³C₆H₁₈ClN₃O₅S |
| Molecular Weight | 413.91 g/mol | 439.91 g/mol [4] | 441.84 g/mol [5] |
| Isotopic Purity | Information not available | ≥99% deuterated forms (d₁-d₄)[1] | Min. 99% ¹³C |
| Primary Application | Internal standard for the quantification of Decarbonyl Rivaroxaban | Internal standard for the quantification of Rivaroxaban[1] | Internal standard for the quantification of Rivaroxaban |
Performance and Application Comparison
The choice between different labeled standards depends on the specific requirements of the analytical method.
-
This compound is the ideal internal standard when the research objective is to quantify the Decarbonyl Rivaroxaban metabolite. Using a labeled version of the metabolite itself ensures the most similar chemical behavior during sample extraction and ionization, leading to the most accurate results for metabolite quantification.
-
Rivaroxaban-d4 is a widely used and well-characterized internal standard for the parent drug. Its four deuterium atoms provide a clear mass shift, and its performance in LC-MS/MS methods has been documented.
-
Rivaroxaban-¹³C₆ offers an alternative to deuterated standards. Carbon-13 labeling can sometimes provide greater stability against isotopic exchange compared to deuterium labeling, although this is generally not a significant issue with the stable placement of deuterium on the phenyl ring in Rivaroxaban-d4. The larger mass shift of +6 amu can also be advantageous in moving the internal standard's signal further away from the analyte's signal in the mass spectrum.
Mandatory Visualizations
To provide a clearer context for the application of these standards, the following diagrams illustrate the metabolic fate of rivaroxaban and a typical analytical workflow.
Caption: Metabolic pathways of Rivaroxaban.
References
A Comparative Guide to the Bioanalytical Quantification of Rivaroxaban: Evaluating the Role of Decarbonyl Rivaroxaban-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the anticoagulant Rivaroxaban in biological matrices, with a focus on the accuracy and precision achieved using the deuterated internal standard, Rivaroxaban-d4. It is important to note that the term "Decarbonyl Rivaroxaban-d4" is not commonly found in the scientific literature. The widely accepted and utilized deuterated internal standard for Rivaroxaban is Rivaroxaban-d4. This guide will proceed with the understanding that the intended subject is Rivaroxaban-d4, the stable isotope-labeled analog of Rivaroxaban.
The quantification of Rivaroxaban is crucial in both clinical and research settings for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of an appropriate internal standard is paramount for achieving accurate and precise results, as it compensates for variability during sample preparation and analysis. This guide will delve into the performance of Rivaroxaban-d4 and compare it with other analytical approaches.
Performance Comparison: Rivaroxaban-d4 vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard, such as Rivaroxaban-d4, is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during extraction, chromatography, and ionization, thereby providing the most accurate correction for experimental variations.
The following tables summarize the accuracy and precision data from various studies employing Rivaroxaban-d4 and an alternative non-deuterated internal standard.
Table 1: Accuracy and Precision of Rivaroxaban Quantification using Rivaroxaban-d4 Internal Standard
| Analytical Method | Matrix | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS | Human Plasma | 0.5 - 609.3 | 87.5 - 112.6 | 0.7 - 10.9 |
| LC-MS/MS[1] | Human Plasma | 2.0 - 500.93 | -3.1 to -1.9 (as %Bias) | 0.9 - 3.8 |
| UPLC-MS/MS[2] | Human Plasma & DBS | 2 - 500 | Within ±15 | Within ±15 |
Table 2: Accuracy and Precision of Rivaroxaban Quantification using a Non-Deuterated Internal Standard (Apixaban)
| Analytical Method | Matrix | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| RP-HPLC | Human Blood Plasma | 5.00 - 200.00 | 92.58 - 101.82 | 0.36 - 4.73 |
As evidenced by the data, methods employing Rivaroxaban-d4 consistently demonstrate high accuracy and precision, with values well within the acceptable limits set by regulatory agencies. While methods using non-deuterated internal standards can also provide acceptable results, the use of a stable isotope-labeled standard is generally preferred to minimize analytical variability and enhance data reliability. The choice of internal standard can significantly affect assay performance, and the use of a deuterated analog generally leads to more robust and reliable methods.[3][4]
Experimental Protocols
Key Experiment: Quantification of Rivaroxaban in Human Plasma using LC-MS/MS with Rivaroxaban-d4 Internal Standard
This section details a typical experimental protocol for the quantification of Rivaroxaban in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 50 µL of Rivaroxaban-d4 internal standard solution (e.g., at a concentration of 100 ng/mL).
-
Add 100 µL of a buffer solution (e.g., 100 mM di-sodium hydrogen phosphate dihydrate).
-
Vortex the mixture.
-
Add 2 mL of an organic extraction solvent (e.g., Tertiary butyl methyl ether - TBME).
-
Vortex for an extended period (e.g., 10 minutes at 2500 RPM).
-
Centrifuge the samples to separate the aqueous and organic layers (e.g., 5 minutes at 4000 RPM at 4°C).
-
Transfer the organic supernatant (approximately 1.6 mL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Rivaroxaban and Rivaroxaban-d4.
-
Rivaroxaban transition: m/z 436.2 → 145.1
-
Rivaroxaban-d4 transition: m/z 440.2 → 145.1
-
-
3. Data Analysis
-
The peak area ratios of Rivaroxaban to Rivaroxaban-d4 are calculated.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards.
-
The concentration of Rivaroxaban in the unknown samples is determined from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the quantification of Rivaroxaban in a biological sample using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Rivaroxaban quantification.
References
- 1. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Crucial Role of Internal Standards in Bioanalysis: Establishing the Limit of Detection for Rivaroxaban
A deep dive into the experimental determination of the Limit of Detection (LOD) for the anticoagulant rivaroxaban reveals the significant impact of internal standard selection on assay sensitivity. This guide compares the performance of Decarbonyl Rivaroxaban-d4 with alternative standards, providing researchers, scientists, and drug development professionals with objective data to inform their bioanalytical method development.
In the realm of pharmacokinetics and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. The Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) are critical parameters that define the sensitivity of an analytical method. This guide focuses on the establishment of the LOD for the direct factor Xa inhibitor, rivaroxaban, with a particular emphasis on the role of the internal standard, this compound.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods, directly influencing accuracy, precision, and sensitivity. Ideally, an internal standard should be isotopically labeled and co-elute with the analyte of interest to compensate for variability during sample preparation and analysis. The following table summarizes the performance of different internal standards used in the bioanalysis of rivaroxaban.
| Internal Standard | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Method |
| This compound | 0.13 ng/mL | 0.5 ng/mL | LC-MS/MS |
| Rivaroxaban-13C6 | Not explicitly stated | 5 nmol/L (~2.18 ng/mL) | UHPLC-MS/MS[1] |
| Apixaban | Not explicitly stated | 2.5 ng/mL | UPLC-MS/MS |
| None | 0.439 µg/mL (439 ng/mL) | 1.331 µg/mL (1331 ng/mL) | RP-HPLC[2] |
As the data illustrates, the use of a deuterated internal standard like this compound allows for a significantly lower LOD and LLOQ compared to methods employing a non-isotopically labeled internal standard or no internal standard at all. The structural similarity and identical chromatographic behavior of deuterated standards to the analyte ensure reliable correction for matrix effects and extraction inconsistencies, leading to enhanced sensitivity. While Rivaroxaban-13C6 also offers the benefits of isotopic labeling, the reported LLOQ in the compared study was slightly higher than that achieved with this compound. The use of a different drug molecule, Apixaban, as an internal standard provides a viable, though less sensitive, alternative. The stark difference in the LOD and LLOQ when no internal standard is used underscores the indispensable role of internal standards in achieving the low detection limits required for many clinical and research applications.
Experimental Protocols
The determination of the Limit of Detection is a fundamental step in bioanalytical method validation. The following protocol outlines a typical procedure for establishing the LOD of rivaroxaban in human plasma using LC-MS/MS with this compound as the internal standard.
Objective: To determine the lowest concentration of rivaroxaban that can be reliably distinguished from background noise with a defined level of confidence.
Materials:
-
Rivaroxaban reference standard
-
This compound internal standard
-
Blank human plasma (screened for interferences)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of rivaroxaban in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Perform serial dilutions of the rivaroxaban primary stock solution with a mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Spike blank human plasma with the working standard solutions to create a series of calibration standards with concentrations bracketing the expected LOD (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ng/mL).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma standard, add a fixed volume (e.g., 20 µL) of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Monitor the specific mass transitions (MRM) for both rivaroxaban and this compound.
-
-
Data Analysis and LOD Determination:
-
Analyze the chromatograms of the lowest concentration standards.
-
The Limit of Detection is typically established as the concentration at which the signal-to-noise ratio (S/N) is consistently greater than or equal to 3. The noise is measured from a blank plasma sample injected under the same conditions.
-
Analyze multiple replicates (e.g., n=6) of the presumed LOD concentration to ensure consistent detection.
-
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the key steps in establishing the Limit of Detection for a bioanalytical method.
Caption: Workflow for Establishing the Limit of Detection (LOD).
References
A Comparative Guide to Bioanalytical Methods for Rivaroxaban: The Role of Decarbonyl Rivaroxaban-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Rivaroxaban in plasma, with a particular focus on the utility of a deuterated internal standard, exemplified by Decarbonyl Rivaroxaban-d4. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering significant advantages in terms of accuracy and precision. This document presents supporting experimental data from various studies to illustrate these benefits.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the bioanalysis of pharmaceuticals like Rivaroxaban, achieving accurate and precise quantification is paramount for pharmacokinetic and toxicokinetic studies. An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled (SIL) internal standard, such as Rivaroxaban-d4, is considered the gold standard because its physicochemical properties are nearly identical to the analyte. This structural similarity ensures that any variations during sample preparation and analysis affect both the analyte and the IS equally, leading to reliable correction and highly accurate results.
This compound, a deuterated form of a Rivaroxaban impurity, serves as an excellent internal standard for the analysis of Decarbonyl Rivaroxaban. For the purpose of this guide, which focuses on the analysis of the parent drug Rivaroxaban, we will draw comparisons from studies utilizing the commercially available Rivaroxaban-d4. The principles and advantages discussed are directly applicable to the use of this compound in the analysis of its non-deuterated counterpart.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of LC-MS/MS methods for Rivaroxaban quantification, categorized by the type of internal standard used. The data is compiled from various published studies.
Table 1: Method Performance with Deuterated Internal Standard (Rivaroxaban-d4)
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.5 - 609.3 | 2.00 - 500.93 | 2 - 500 |
| Accuracy (%) | 87.5 – 112.6 | 96.9 - 98.1 | Not explicitly stated, but method deemed accurate |
| Precision (%CV) | 0.7 – 10.9 | 0.9 - 3.8 | Not explicitly stated, but method deemed precise |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.00 | 2 |
| Recovery (%) | 69.7 | >96 | 95.2 - 101.0 |
Table 2: Method Performance with Alternative or No Internal Standard
| Parameter | Study 4 (No IS mentioned) | Study 5 (Apixaban as IS) |
| Linearity Range (ng/mL) | 2 - 500 | 5.00 - 200.00 |
| Accuracy (%) | Not explicitly stated, but method deemed accurate | 92.58 - 101.82 |
| Precision (%CV) | Not explicitly stated, but method deemed precise | 0.36 - 4.73 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 5.00 |
| Recovery (%) | 95.2 - 101.0 | 93.70 |
As evidenced by the data, methods employing a deuterated internal standard consistently demonstrate excellent performance across a wide linear range, with high accuracy and precision. While methods with alternative internal standards or no internal standard can also provide acceptable results, the use of a stable isotope-labeled standard is generally preferred to minimize analytical variability.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Rivaroxaban in human plasma using LC-MS/MS with Rivaroxaban-d4 as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma sample.
-
Add 50 µL of Rivaroxaban-d4 internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) and vortex briefly.
-
Add 100 µL of a suitable buffer (e.g., 100 mM di-sodium hydrogen phosphate dihydrate) and vortex.
-
Add 2 mL of extraction solvent (e.g., Tertiary butyl methyl ether - TBME) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate buffer (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Rivaroxaban: m/z 436.0 → 144.9
-
Rivaroxaban-d4: m/z 440.0 → 144.9
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Rivaroxaban in plasma.
Navigating Rivaroxaban Proficiency Testing: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals involved in the clinical analysis of the direct oral anticoagulant Rivaroxaban, ensuring accurate and reliable measurements is paramount. Proficiency testing is a cornerstone of laboratory quality assurance, and the choice of analytical methodology significantly impacts performance. This guide provides a detailed comparison of the two primary methods used for Rivaroxaban quantification in a proficiency testing context: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (Rivaroxaban-d4) and chromogenic anti-Xa assays.
While the specific entity "Decarbonyl Rivaroxaban-d4" is not prominently documented as a standard for proficiency testing in publicly available literature, the widely accepted internal standard for LC-MS/MS analysis is Rivaroxaban-d4. This guide will therefore focus on the established and validated methods, offering a comprehensive overview of their performance, protocols, and underlying principles.
Methodological Overview
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying small molecules like Rivaroxaban in biological matrices.[1][2] Its high specificity and sensitivity allow for precise measurement, even at low concentrations. The use of a stable isotope-labeled internal standard, such as Rivaroxaban-d4, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[1]
Chromogenic anti-Xa assays , on the other hand, are functional assays that measure the inhibitory effect of Rivaroxaban on Factor Xa.[3][4][5][6] These assays are widely available in clinical laboratories, can be automated, and offer a more rapid turnaround time compared to LC-MS/MS.[5] However, their results can be influenced by other anticoagulants and endogenous substances, and they may exhibit variability between different reagent kits.[7][8][9]
Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS with Rivaroxaban-d4 and chromogenic anti-Xa assays for the quantification of Rivaroxaban.
Table 1: Quantitative Performance Characteristics
| Parameter | LC-MS/MS with Rivaroxaban-d4 | Chromogenic Anti-Xa Assay |
| Linearity (Range) | 0.5 - 609.3 ng/mL | 20 - 660 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 20 ng/mL[3] |
| Intra-day Precision (%CV) | < 9%[10] | < 11%[3] |
| Inter-day Precision (%CV) | < 6%[10] | < 19.1%[3] |
| Accuracy (% Recovery) | 87.5 – 112.6% | 90 - 102.5% (of actual value)[3] |
Table 2: Methodological Comparison
| Feature | LC-MS/MS with Rivaroxaban-d4 | Chromogenic Anti-Xa Assay |
| Principle | Direct quantification based on mass-to-charge ratio | Indirect measurement of Factor Xa inhibition |
| Specificity | High | Moderate (potential for interference) |
| Sensitivity | High | Moderate |
| Turnaround Time | Longer (hours) | Shorter (minutes to hours) |
| Equipment Cost | High | Lower |
| Throughput | Lower | Higher (amenable to automation) |
| Internal Standard | Required (e.g., Rivaroxaban-d4) | Not applicable |
Experimental Protocols
LC-MS/MS with Rivaroxaban-d4 Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, Rivaroxaban-d4 (concentration typically 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rivaroxaban: m/z 436.1 → 145.1
-
Rivaroxaban-d4: m/z 440.1 → 145.1[11]
-
-
Data Analysis: The concentration of Rivaroxaban is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Chromogenic Anti-Xa Assay
1. Principle:
-
The assay measures the residual activity of a known amount of added Factor Xa after inhibition by Rivaroxaban in the patient plasma.
-
A chromogenic substrate is then added, which is cleaved by the residual Factor Xa, releasing a colored compound.
-
The color intensity is inversely proportional to the Rivaroxaban concentration.
2. General Procedure:
-
Patient plasma is diluted and incubated with a reagent containing a fixed amount of Factor Xa.
-
A chromogenic substrate for Factor Xa is added.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The Rivaroxaban concentration is determined from a calibration curve prepared with known concentrations of Rivaroxaban.
Visualizing the Workflows
Caption: Workflow for Rivaroxaban quantification using LC-MS/MS with an internal standard.
Caption: Principle of the chromogenic anti-Xa assay for Rivaroxaban measurement.
Conclusion
For proficiency testing in clinical labs, both LC-MS/MS with Rivaroxaban-d4 and chromogenic anti-Xa assays offer viable options for the quantification of Rivaroxaban. The choice of method depends on the specific requirements of the laboratory, including the need for high accuracy and specificity, sample throughput, and available resources.
-
LC-MS/MS with Rivaroxaban-d4 stands out as the reference method, providing the highest level of accuracy and specificity. It is particularly suited for central laboratories and research settings where precise quantification is critical.
-
Chromogenic anti-Xa assays represent a practical and rapid alternative, well-suited for routine clinical laboratories requiring faster turnaround times and having access to automated coagulation analyzers. However, laboratories must be aware of the potential for variability between kits and interferences from other substances.
Ultimately, a thorough validation of the chosen method and successful participation in external proficiency testing programs are essential to ensure the delivery of reliable and clinically meaningful Rivaroxaban measurements.
References
- 1. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivaroxaban Anti-Xa | MLabs [mlabs.umich.edu]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. Laboratory assessment of rivaroxaban: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Performance of coagulation tests in patients on therapeutic doses of rivaroxaban. A cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the impact of rivaroxaban on coagulation assays: laboratory recommendations for the monitoring of rivaroxaban and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Justification for the Use of Decarbonyl Rivaroxaban-d4 as an Internal Standard in Rivaroxaban Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals like Rivaroxaban, the use of a suitable internal standard (IS) is paramount for achieving accurate and reliable results, particularly in complex matrices such as plasma or urine. While Rivaroxaban-d4 is a commonly employed stable isotope-labeled internal standard, this guide puts forth a justification for the consideration of Decarbonyl Rivaroxaban-d4 as a viable, and potentially advantageous, alternative. This justification is based on the principles of analytical chemistry, mass spectrometry, and the known metabolic pathways of Rivaroxaban.
Theoretical Framework for Internal Standard Selection
An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. This co-behavior compensates for variations in sample preparation and instrumental analysis. The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte. However, in the absence of a commercially available or synthetically feasible SIL-analyte, a closely related structural analogue can be a suitable alternative.
Structural Relationship and Metabolic Pathway
Rivaroxaban undergoes metabolism in the body through several pathways, including oxidative degradation and hydrolysis. Decarbonyl Rivaroxaban is a known metabolite of Rivaroxaban, formed through the hydrolysis of the central amide bond. This close structural relationship is the primary basis for proposing its deuterated form, this compound, as an internal standard.
A Comparative Analysis of Rivaroxaban Stability and its Deuterated Decarbonyl Analog
Chemical Structures
Rivaroxaban is an orally active anticoagulant that works by directly inhibiting Factor Xa, a crucial enzyme in the blood coagulation cascade.[1][2][3] Its chemical structure is (S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide.
Decarbonyl Rivaroxaban-d4 is a deuterated form of a metabolite of Rivaroxaban. The "decarbonyl" designation suggests the loss of a carbonyl group, and "-d4" indicates the presence of four deuterium atoms, typically introduced to act as an internal standard in analytical studies.[4][5]
Comparative Stability Profile
Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7][8] While specific quantitative data directly comparing the stability of Rivaroxaban and this compound is not available, extensive research has been conducted on the stability of Rivaroxaban under various stress conditions. These studies provide valuable insights into its degradation pathways, which may include the formation of decarbonylated products.
The stability of Rivaroxaban has been evaluated under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Summary of Rivaroxaban Stability under Forced Degradation Conditions:
| Stress Condition | Reagents and Conditions | Observed Degradation of Rivaroxaban | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation | [3] |
| 1 N HCl at 60°C for 24 hours | ~15% degradation | [6] | |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation | [3] |
| 0.1 N NaOH at 60°C for 24 hours | ~20% degradation | [6] | |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 2 hours | Significant degradation | [3] |
| 30% H₂O₂ at 60°C for 24 hours | ~12% degradation | [6] | |
| Thermal Degradation | 105°C for 72 hours | No significant degradation | [2] |
| Photolytic Degradation | UV light (254 nm) for 7 days | No significant degradation | [2] |
Rivaroxaban is notably susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[2][6][7][8] The degradation products are well-separated from the parent drug using stability-indicating HPLC methods.[5]
The introduction of deuterium atoms in this compound is primarily for its use as an internal standard in mass spectrometry-based bioanalytical assays. Deuteration can sometimes lead to a "kinetic isotope effect," which can slightly alter the rate of chemical reactions, potentially affecting stability. However, without direct experimental data, any statement on the comparative stability of this compound would be speculative. It is plausible that the degradation pathways would be similar to the non-deuterated form, but the rates of degradation could differ.
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying stability studies. The following protocols are based on established methods for the forced degradation of Rivaroxaban.
Forced Degradation (Stress Testing) of Rivaroxaban
Objective: To assess the stability of Rivaroxaban under various stress conditions and to identify potential degradation products.
Materials:
-
Rivaroxaban reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the Rivaroxaban stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the Rivaroxaban stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Rivaroxaban stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid Rivaroxaban powder in a hot air oven at 105°C for 72 hours.
-
After exposure, allow it to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid Rivaroxaban powder to UV light (254 nm) for 7 days.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Rivaroxaban.
-
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) and acetonitrile. A common isocratic mobile phase is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of Rivaroxaban.
Signaling Pathway of Rivaroxaban
Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.
References
- 1. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Decarbonyl Rivaroxaban-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Decarbonyl Rivaroxaban-d4, ensuring the protection of personnel and the environment.
This compound is a deuterated analog of a Rivaroxaban impurity. The presence of deuterium isotopes (d4) does not confer radioactivity. Therefore, its disposal protocol is dictated by the chemical properties of the parent molecule, which should be treated as potentially hazardous chemical waste.
I. Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn to minimize exposure risk.
A. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against incidental contact.
-
Respiratory Protection: A properly fitted respirator or dust mask should be used if there is a risk of generating aerosols or handling bulk powder.
B. Spill and Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: Carefully sweep up solid material to avoid dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
II. Disposal Procedure
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste. The following is a general procedural workflow:
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound."
-
Segregate this chemical waste from all other waste streams, including sharps, biological waste, and non-hazardous trash[1]. Do not mix with incompatible chemicals.
Step 2: Containerization
-
Use a chemically compatible, leak-proof container in good condition[2].
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation[2].
-
For solids, a wide-mouth, screw-cap plastic or glass jar is suitable. For solutions, use a sealed bottle.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste"[2][3].
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[1].
-
This area should be in a fume hood or a well-ventilated, secure location away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[3].
-
Provide the EHS representative with the completed hazardous waste tag and any available Safety Data Sheet (SDS) for Rivaroxaban or its impurities.
-
Never dispose of this chemical down the drain or in the regular trash[2].
III. Data Presentation
No quantitative data for the disposal of this compound was found in the search results. Disposal limits and requirements are typically determined by local regulations and the capabilities of the licensed disposal facility.
IV. Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
